molecular formula C7H4INO3 B2441064 3-Iodo-5-nitrobenzaldehyde CAS No. 1261752-40-2

3-Iodo-5-nitrobenzaldehyde

Cat. No.: B2441064
CAS No.: 1261752-40-2
M. Wt: 277.017
InChI Key: NMHQMPOORDLZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4INO3 and its molecular weight is 277.017. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHQMPOORDLZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Mechanics and Synthetic Utility of 3-Iodo-5-nitrobenzaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, polyfunctional aromatic scaffolds are highly prized for their ability to probe complex protein binding pockets. 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) represents a masterclass in structural tuning. By combining three distinct functional groups—a highly polarizable iodine atom, a strongly electron-withdrawing nitro group, and a reactive formyl center—on a single benzene ring, this compound serves as a highly efficient precursor for advanced pharmacophores. This technical guide deconstructs the physical chemistry, causal synthetic utility, and pharmacological potential of this scaffold, providing field-proven protocols for researchers developing targeted kinase inhibitors.

Chemical Identity and Physical Properties

To effectively utilize 3-iodo-5-nitrobenzaldehyde in library synthesis, one must first understand how its physical properties dictate its behavior in both biological assays and organic solvents. The heavy iodine atom significantly increases the molecular density, while the nitro group modulates the electronic landscape of the aromatic ring[1].

Table 1: Core Physicochemical Parameters
PropertyValueCausality / Relevance in Drug Design
IUPAC Name 3-iodo-5-nitrobenzaldehydeStandardized nomenclature[1].
CAS Number 1261752-40-2Primary registry identifier[2].
Molecular Formula C₇H₄INO₃Defines atomic composition[1].
Molecular Weight 277.02 g/mol Leaves ample "weight budget" for downstream functionalization without violating Lipinski's Rule of 5 (<500 Da)[1],[3].
XLogP3 1.9Moderate lipophilicity; ensures the scaffold can partition into hydrophobic kinase pockets while maintaining aqueous solubility[1].
TPSA 62.9 ŲTopological Polar Surface Area is well below the 140 Ų limit, predicting excellent membrane permeability and oral bioavailability[1].
Storage Conditions 2-8°C, Dark, Inert GasPrevents auto-oxidation of the formyl group to a carboxylic acid[2].

Pharmacological Mechanisms: The Power of Halogen Bonding

As an application scientist, I frequently leverage halogenated nitroaromatics to overcome resistance in oncology targets. Recent literature highlights the profound efficacy of the 3-iodo-5-nitrobenzaldehyde scaffold (and its closely related 2-hydroxy derivatives) in synthesizing arylhydrazones that act as potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors[4].

The Causality of Substitution:

  • The 3-Iodo Anchor (Halogen Bonding): Iodine is a large, highly polarizable halogen. Its equatorial electron depletion creates a positive "sigma-hole." In the VEGFR-2 active site, this sigma-hole acts as a Lewis acid, forming a highly directional, robust halogen bond with the backbone carbonyl of Cys1045 [5]. This interaction anchors the molecule far more rigidly than standard van der Waals forces.

  • The 5-Nitro Modulator: The nitro group is strongly electron-withdrawing, which lowers the electron density of the aromatic ring (reducing off-target π-π stacking liabilities) while actively engaging in a bidentate salt bridge and hydrogen bond network with the guanidinium group of Arg252 [5].

Mechanism Ligand Arylhydrazone Pharmacophore Iodo 3-Iodo Substituent (Sigma-Hole Donor) Ligand->Iodo Nitro 5-Nitro Substituent (Electron Withdrawing) Ligand->Nitro Target VEGFR-2 Kinase Domain Iodo->Target Halogen Bond (Cys1045) Nitro->Target H-Bond Network (Arg252) Effect Apoptosis & Cell Cycle Arrest (MCF-7 / HCT116) Target->Effect Kinase Inhibition

Pharmacological binding mechanism of the iodinated nitrobenzaldehyde scaffold.

Synthetic Workflows and Self-Validating Protocols

The formyl group of 3-iodo-5-nitrobenzaldehyde is a highly versatile synthetic handle. It is most commonly exploited for Schiff base or hydrazone formation via condensation reactions[5]. By reacting this electrophilic core with various nucleophilic arylhydrazines, researchers can rapidly generate libraries of hybrids to probe the hydrophobic back-pocket of target kinases[4].

Synthesis A 3-Iodo-5-nitrobenzaldehyde (Electrophile) C Condensation (Ethanol, Reflux) A->C B Arylhydrazine (Nucleophile) B->C D Arylhydrazone Hybrid (VEGFR-2 Inhibitor) C->D -H2O

Synthetic workflow of 3-iodo-5-nitrobenzaldehyde arylhydrazones.

Standard Operating Procedure: Synthesis of Arylhydrazone Derivatives

This protocol is designed as a self-validating system . The transition from an aldehyde to a highly conjugated hydrazone provides distinct visual and spectroscopic feedback, ensuring quality control at the bench.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 3-iodo-5-nitrobenzaldehyde in absolute ethanol (approx. 0.2 M concentration)[5]. Causality: Ethanol is chosen as it solubilizes the starting materials at reflux but acts as a poor solvent for the highly conjugated product at room temperature, driving precipitation.

  • Add 1.05 equivalents of the desired arylhydrazine derivative.

Step 2: Condensation Reaction

  • Stir the mixture under reflux (approx. 78°C) for 1 to 1.5 hours[5].

  • Self-Validation Checkpoint: Observe a distinct color shift (typically from pale yellow to deep orange/red), indicating the extension of the π-conjugation system through the newly formed C=N bond.

Step 3: In-Process Analytical Validation

  • Sample the reaction and perform a rapid ATR-FTIR scan.

  • Validation Criteria: The reaction is complete when the strong, sharp aldehyde carbonyl stretch (~1690 cm⁻¹) completely disappears, replaced by the characteristic imine/hydrazone C=N stretch (~1610–1620 cm⁻¹).

Step 4: Isolation and Purification

  • Cool the reaction mixture to 0–5°C in an ice bath to maximize crystallization.

  • Isolate the solid product via vacuum filtration and wash with cold aqueous ethanol to remove unreacted hydrazine.

  • Recrystallize from hot ethanol to yield the analytically pure arylhydrazone[5].

Safety, Handling, and Storage Protocols

As a halogenated nitroaromatic compound, 3-iodo-5-nitrobenzaldehyde requires stringent industrial hygiene practices.

  • GHS Classification: The compound is classified under Acute Toxicity Category 4 (Oral) and is a recognized skin, eye, and respiratory irritant[1].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1],[2].

  • Storage Causality: The compound must be stored locked up in a dark place, under an inert atmosphere (Argon or Nitrogen), at 2-8°C[2],[3]. Causality: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen and light. The low temperature minimizes the kinetic energy available for this degradation pathway, preserving the integrity of the electrophilic center for downstream synthesis.

References

  • PubChem , "3-Iodo-5-nitrobenzaldehyde | C7H4INO3 - PubChem", National Institutes of Health. Available at:[Link]

  • ACS Omega , "Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α)", American Chemical Society. Available at:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-iodo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-iodo-5-nitrobenzaldehyde. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, crafted from the perspective of a Senior Application Scientist, offers not just the data, but also the underlying principles and practical considerations for its acquisition and interpretation.

Introduction: The Structural Significance of 3-iodo-5-nitrobenzaldehyde

3-iodo-5-nitrobenzaldehyde is a substituted aromatic aldehyde featuring two electron-withdrawing groups, a nitro group (-NO₂) and an iodine atom (-I), and an aldehyde group (-CHO). The positions of these substituents on the benzene ring create a distinct electronic environment, which is directly reflected in its NMR spectra. The aldehyde proton and the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are sensitive to the electronic effects of the nitro and iodo groups. Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton, with each carbon atom resonating at a specific frequency based on its hybridization and local electronic environment.

Accurate NMR data is paramount for confirming the identity and purity of 3-iodo-5-nitrobenzaldehyde in any research or development setting. This guide provides predicted ¹H and ¹³C NMR data, based on established substituent effects, and outlines a robust experimental protocol for acquiring high-quality spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of readily available experimental spectra in the public domain, the following data is predicted based on the known NMR data of 3-nitrobenzaldehyde and the well-established substituent chemical shift (SCS) effects of an iodine atom on a benzene ring.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-iodo-5-nitrobenzaldehyde is expected to show signals for the aldehyde proton and three aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups, combined with the influence of the iodine atom, will result in the downfield chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-iodo-5-nitrobenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)~10.0s (singlet)-
H-2~8.8t (triplet)~1.5
H-4~8.7t (triplet)~1.5
H-6~8.5t (triplet)~1.5

Predicted in CDCl₃ at 400 MHz. The chemical shifts are estimated based on the data for 3-nitrobenzaldehyde and substituent effects.

Justification for Predictions:

The aldehyde proton is expected to be a sharp singlet around 10.0 ppm, a characteristic region for benzaldehyde protons.[1] The three aromatic protons (H-2, H-4, and H-6) are chemically non-equivalent and are expected to appear as closely spaced multiplets. The meta-coupling between these protons will likely result in small triplet-like patterns (or more complex multiplets) with coupling constants around 1.5 Hz. The exact chemical shifts are influenced by the additive effects of the three substituents. The nitro group strongly deshields the ortho and para protons, while the iodine atom has a more complex effect, including both inductive and anisotropic contributions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-iodo-5-nitrobenzaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)~190
C-1'~138
C-2'~130
C-3' (C-I)~95
C-4'~145
C-5' (C-NO₂)~150
C-6'~125

Predicted in CDCl₃ at 100 MHz. The chemical shifts are estimated based on the data for 3-nitrobenzaldehyde and substituent effects.

Justification for Predictions:

The aldehyde carbonyl carbon (C-1) is expected to resonate at a very downfield position, typically around 190 ppm.[2][3] The carbon bearing the iodine atom (C-3') will be significantly shielded due to the "heavy atom effect" and is predicted to appear around 95 ppm. The carbon attached to the nitro group (C-5') will be deshielded and is expected to be one of the most downfield aromatic signals. The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-iodo-5-nitrobenzaldehyde, a standardized experimental procedure is essential. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Analyte Purity: Ensure the 3-iodo-5-nitrobenzaldehyde sample is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of interest.[4]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added to the solvent, or it may already be present in commercially available deuterated solvents.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Spectral Width-2 to 12 ppm-10 to 220 ppm
Pulse Width30-45°30-45°
Acquisition Time2-4 s1-2 s
Relaxation Delay1-2 s2 s
Number of Scans8-161024-4096 (or more)
Decoupling-Proton broadband decoupling

Rationale for Parameter Choices:

  • Pulse Width: A flip angle of less than 90° is often used to allow for a shorter relaxation delay, thus reducing the total experiment time without significantly compromising signal intensity for qualitative spectra.

  • Relaxation Delay (d1): A delay of 1-2 seconds for ¹H and 2 seconds for ¹³C is generally sufficient for most small molecules to allow for adequate relaxation of the nuclei between pulses.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Structural Elucidation and Data Interpretation

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the structure of 3-iodo-5-nitrobenzaldehyde.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum will provide key information:

  • The presence of the aldehyde proton as a singlet confirms the aldehyde functionality.

  • The integration of the aromatic region corresponding to three protons confirms the trisubstituted benzene ring.

  • The multiplicity and coupling constants of the aromatic signals provide information about the relative positions of the protons. The expected small meta-couplings are characteristic of 1,3,5-trisubstituted benzene rings.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum complements the ¹H data:

  • The downfield signal of the carbonyl carbon is a strong indicator of the aldehyde group.

  • The presence of six distinct aromatic carbon signals confirms the asymmetry of the substitution pattern.

  • The characteristic upfield shift of the carbon attached to the iodine atom is a key diagnostic feature.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 3-iodo-5-nitrobenzaldehyde with the IUPAC numbering used for the predicted NMR assignments.

Figure 1: Molecular structure of 3-iodo-5-nitrobenzaldehyde with atom numbering for NMR assignment.

Conclusion

This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for 3-iodo-5-nitrobenzaldehyde. By combining predicted chemical shifts with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate. The principles of substituent effects and standard NMR practices discussed herein serve as a foundation for the accurate structural elucidation of this and other related organic molecules.

References

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Royal Society of Chemistry. Experimental Reporting. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR Data Reporting Guide. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.).
  • Oxford Instruments. (2017). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • PubChem. 3-Iodo-5-nitrobenzaldehyde. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

Sources

Thermodynamic Stability of 3-Iodo-5-Nitrobenzaldehyde at Room Temperature: A Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-Iodo-5-nitrobenzaldehyde (CAS: 1261752-40-2)

Executive Summary

3-Iodo-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical upstream intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is heavily utilized in the multi-stage synthesis of levothyroxine analogs[1] and novel 5-nitrosalicylaldehyde arylhydrazones targeting VEGFR-2 kinase inhibition in oncology[2].

For drug development professionals, understanding the thermodynamic stability of this compound at room temperature (25°C) is paramount. The molecule possesses competing vectors of stability and vulnerability: an aldehyde group prone to auto-oxidation, a photolytically sensitive carbon-iodine (C-I) bond, and a highly stable solid-state crystal lattice. This whitepaper deconstructs the thermodynamic causality behind these pathways and provides a self-validating analytical framework for stability testing.

Structural Thermodynamics & Degradation Pathways

Solid-State Lattice Thermodynamics

At room temperature, the solid-state thermodynamic stability of 3-iodo-5-nitrobenzaldehyde is remarkably robust. Crystallographic data of structurally analogous halogenated nitrobenzaldehydes demonstrates that the crystal lattice is stabilized by a dense network of intermolecular forces[3]. The large, polarizable iodine atom and the strongly electron-withdrawing nitro group facilitate strong iodo–nitro interactions, C–H···O hydrogen bonding, and extensive aromatic π–π stacking[3]. This rigid crystal packing minimizes the diffusion coefficient of atmospheric oxygen into the bulk solid, kinetically trapping the molecule and preventing rapid degradation.

Solution-State Auto-Oxidation (Thermal Pathway)

When dissolved in organic solvents or exposed to high humidity, the thermodynamic landscape shifts. Aldehydes are inherently susceptible to aerobic auto-oxidation, converting to their corresponding carboxylic acids via a radical chain mechanism[4].

However, the specific substitution pattern of 3-iodo-5-nitrobenzaldehyde alters this vulnerability. According to the Hammett equation, electron-withdrawing groups (such as -NO 2​ and -I) possess positive σ values, which decrease the electron density at the formyl carbon[4]. This electronic deficiency thermodynamically destabilizes the transition state of the intermediate acyl radical. Consequently, the activation energy ( Ea​ ) for hydrogen abstraction by molecular oxygen is significantly increased, meaning that at 25°C, the auto-oxidation rate is drastically retarded compared to unsubstituted benzaldehyde[5].

Photolytic Cleavage (Actinic Pathway)

While thermally stable at 25°C, the molecule possesses a thermodynamic vulnerability: the carbon-iodine (C-I) bond. The bond dissociation energy of an aryl C-I bond is relatively low. Exposure to ambient UV/Vis light provides sufficient energy to homolytically cleave this bond, generating an aryl radical and an iodine radical[6]. This photolytic degradation pathway operates independently of thermal auto-oxidation.

Degradation A 3-Iodo-5-nitrobenzaldehyde (Intact Molecule) B Acyl Radical Intermediate A->B O2, 25°C (Slowed by -NO2) D Aryl Radical Intermediate A->D UV/Vis Light (C-I Cleavage) C 3-Iodo-5-nitrobenzoic acid (Oxidation Product) B->C Radical Propagation E Deiodinated Byproducts (Photolysis Product) D->E H-Abstraction

Thermodynamic degradation pathways of 3-iodo-5-nitrobenzaldehyde via oxidation and photolysis.

Quantitative Thermodynamic Profile

The following table summarizes the key thermodynamic and kinetic parameters governing the stability of 3-iodo-5-nitrobenzaldehyde at room temperature.

ParameterValue / ObservationMechanistic Causality
Solid-State Lattice Energy High StabilityRigid packing driven by iodo-nitro interactions and π-π stacking restricts oxygen diffusion[3].
Auto-oxidation Rate ( kobs​ ) at 25°C Kinetically SlowElectron-withdrawing -NO 2​ and -I groups increase the activation barrier for acyl radical formation[4].
Photolytic Half-life (Ambient Light) Moderate to FastLow bond dissociation energy of the C-I bond allows for facile homolytic cleavage under UV/Vis irradiation[6].

Self-Validating Experimental Protocol for Stability Assessment

To empirically validate these thermodynamic principles, a rigorous, self-validating stability protocol is required. The following workflow isolates thermal degradation from photolytic degradation, ensuring that causality can be accurately assigned to the observed degradation products.

Step-by-Step Methodology

Step 1: Sample Preparation with Internal Calibration

  • Action: Prepare a 1.0 mg/mL solution of 3-iodo-5-nitrobenzaldehyde in HPLC-grade acetonitrile. Introduce 4-chlorobenzaldehyde at 0.5 mg/mL as an internal standard (IS).

  • Causality: The IS ensures that any observed decrease in the analyte concentration is due to true chemical degradation, negating false positives caused by solvent evaporation or auto-sampler injection variance.

Step 2: Differential Environmental Exposure

  • Action: Divide the samples into two cohorts. Place Cohort A (Actinic exposure) in a clear vial under ambient laboratory light at 25°C. Place Cohort B (Dark control) in an amber vial wrapped in aluminum foil at 25°C.

  • Causality: The dark control acts as a self-validating baseline. By comparing Cohort A to Cohort B, researchers can definitively isolate thermal auto-oxidation (which occurs in both) from photolytic C-I cleavage (which only occurs in Cohort A).

Step 3: Time-Course Sampling and Quenching

  • Action: Extract 100 µL aliquots at Days 0, 7, 14, and 30. Immediately dilute with 900 µL of cold mobile phase (Water/Acetonitrile 50:50 v/v) and store at 4°C prior to injection.

  • Causality: Cold dilution quenches ongoing radical propagation reactions, locking the thermodynamic state of the sample at the exact time of extraction.

Step 4: HPLC-UV/MS Quantification

  • Action: Analyze the aliquots using a C18 reversed-phase column with a gradient elution profile. Monitor UV absorbance at 254 nm and utilize mass spectrometry (ESI-) to identify degradants.

  • Causality: The non-polar C18 column effectively resolves the polar oxidation product (3-iodo-5-nitrobenzoic acid) from the parent aldehyde. MS detection confirms the presence of deiodinated byproducts resulting from photolysis.

Protocol S1 1. Sample Aliquoting (Solid & Solution State) S2 2. Environmental Chamber (25°C, 60% RH, Dark vs. Light) S1->S2 S3 3. Time-Course Sampling (Days 0, 7, 14, 30) S2->S3 S4 4. HPLC-UV/MS Analysis (Degradant Quantification) S3->S4 S5 5. Kinetic Modeling (k_obs & Half-life Calculation) S4->S5

Step-by-step empirical workflow for validating room temperature thermodynamic stability.

Storage & Handling Directives

Based on the established thermodynamic and kinetic profile, the following storage conditions are mandated for 3-iodo-5-nitrobenzaldehyde to ensure API-grade integrity:

  • Temperature: Room temperature (15°C - 25°C) is thermodynamically acceptable for the solid state due to high lattice energy.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to eliminate the molecular oxygen required for the acyl radical propagation step.

  • Light Protection: Mandatory. Use amber glass vials or opaque secondary containers to prevent photolytic homolytic cleavage of the sensitive C-I bond.

Sources

Mechanistic Insights into the Electrophilic Aromatic Substitution of 3-Iodo-5-nitrobenzaldehyde: A Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electrophilic Aromatic Substitution (EAS) on highly deactivated, multi-substituted benzene rings presents a significant synthetic challenge. 3-Iodo-5-nitrobenzaldehyde represents an extreme case of electronic deactivation and steric crowding. This whitepaper provides an in-depth mechanistic analysis of the EAS pathways for this molecule, establishing a predictive framework based on the interplay of Hammett electronic parameters, Wheland intermediate stabilization, and steric exclusion.

Designed for synthetic chemists and drug development professionals, this guide dissects the regiochemical causality, provides a self-validating experimental protocol for forcing EAS conditions, and outlines the analytical workflows required to confirm structural isomers.

Electronic Topology and Regiochemical Causality

To predict the behavior of 3-iodo-5-nitrobenzaldehyde under EAS conditions, we must first deconstruct the individual inductive ( −I ) and resonance ( +M/−M ) effects of its three substituents[1].

The parent ring is a 1,3,5-trisubstituted system, leaving positions C2, C4, and C6 available for electrophilic attack. However, the ring is severely electron-deficient:

  • Formyl Group (-CHO at C1): Strongly deactivating ( −I,−M ). Directs meta (to C3, C5).

  • Nitro Group (-NO 2​ at C5): Extremely deactivating ( −I,−M ). Directs meta (to C1, C3).

  • Iodo Group (-I at C3): Weakly deactivating ( −I>+M ). Directs ortho/para (to C2, C4, C6).

The "Least Deactivating" Rule

In a system with multiple conflicting directing groups, the regioselectivity is dictated by the substituent that best stabilizes the transition state leading to the sigma complex (Wheland intermediate). According to the principles of EAS on polysubstituted benzenes, the strongest electron-donor (or the least deactivating group) dictates the orientation of the incoming electrophile[2].

Here, the iodine atom is the only substituent capable of providing resonance stabilization ( +M ) via its lone pairs. Therefore, the Iodo group directs the substitution to its ortho (C2, C4) and para (C6) positions.

Steric Exclusion Principle

While C2, C4, and C6 are all electronically activated by the iodine atom relative to the rest of the ring, steric hindrance plays the ultimate deciding role.

  • C4 is flanked by Iodine and Nitro (the two largest groups). Attack here is sterically prohibited.

  • C2 is flanked by Iodine and Formyl. Highly hindered.

  • C6 is flanked by Nitro and Formyl. While hindered, it is para to the massive Iodine atom, avoiding the most severe van der Waals clashes.

G cluster_0 Electrophilic Attack Pathways (Directed by Iodo) SM 3-Iodo-5-nitrobenzaldehyde (Highly Deactivated Ring) C2 Attack at C2 (Ortho) Flanked by -I and -CHO Sterically Hindered SM->C2 Disfavored C4 Attack at C4 (Ortho) Flanked by -I and -NO2 Highly Hindered SM->C4 Disfavored C6 Attack at C6 (Para) Flanked by -NO2 and -CHO Sterically Favored SM->C6 Favored (+M from I) W_C6 Wheland Intermediate Charge stabilized by Iodo (+M) C6->W_C6 Product 6-Substituted Product (Major Regioisomer) W_C6->Product

Caption: Electronic and steric directing effects in the EAS of 3-iodo-5-nitrobenzaldehyde.

Quantitative Data: Electronic and Steric Parameters

To mathematically justify the preference for C6, we must look at the Hammett constants ( σ ) and the van der Waals radii of the substituents. The Hammett constants quantify the electron-withdrawing power, where higher positive values indicate stronger deactivation.

Table 1: Substituent Electronic Parameters (Hammett Constants)
SubstituentPosition σmeta​ (Inductive/Resonance) σpara​ (Resonance Dominant)Directing Effect
-NO 2​ C5+0.71+0.78Strongly Meta
-CHO C1+0.35+0.42Strongly Meta
-I C3+0.35+0.18Ortho/Para

Analysis: Iodine has the lowest σpara​ value (+0.18), proving it is the least deactivating group and the primary director for the reaction.

Table 2: Steric Hindrance Parameters
Substituentvan der Waals Radius (Å)Conformational Bulk
Iodine (-I) 1.98Spherical, highly polarizable, massive.
Nitro (-NO 2​ ) ~1.55 (N atom)Planar but sweeps a large rotational volume.
Formyl (-CHO) ~1.70 (C atom)Planar, relatively smaller profile.

Analysis: C4 is squeezed between a 1.98 Å and a 1.55 Å radius group, making the activation energy for electrophilic approach at C4 insurmountable under standard conditions.

Experimental Workflow: Forcing EAS Conditions

Because the ring is exceptionally electron-poor, standard EAS conditions (e.g., ambient temperature nitration or halogenation) will fail. To force substitution, we must utilize hyper-reactive electrophiles (such as the nitronium ion generated in fuming acids) and thermal activation.

Protocol: Forced Nitration to yield 3-Iodo-2,5-dinitrobenzaldehyde

Note: This protocol is a self-validating system. The extreme conditions ensure reaction, while the isolation steps are designed to separate the kinetically favored C6 product from unreacted starting material.

Step 1: Electrophile Generation

  • In a flame-dried Schlenk flask under argon, cool 5.0 mL of fuming sulfuric acid (20% SO 3​ , oleum) to 0 °C.

  • Dropwise, add 2.0 mL of fuming nitric acid (>90% HNO 3​ ). Maintain temperature below 10 °C to prevent premature decomposition of the nitronium ion ( NO2+​ ).

Step 2: Substrate Addition & Thermal Activation 3. Dissolve 1.0 mmol of 3-iodo-5-nitrobenzaldehyde in a minimal amount of anhydrous sulfolane (a solvent highly resistant to strong electrophiles). 4. Add the substrate solution dropwise to the mixed acid. 5. Gradually heat the reaction mixture to 85 °C and stir for 12–16 hours. Causality: The high activation energy barrier caused by the three deactivating groups requires sustained thermal energy to reach the transition state.

Step 3: Quenching & Isolation 6. Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice. 7. The highly substituted, non-polar product will precipitate. Filter the crude solid under a vacuum. 8. Recrystallize from hot glacial acetic acid or ethanol to yield the pure regioisomer.

Analytical Validation (Self-Validating Check)

To confirm that substitution occurred at C6, 1H -NMR is the primary self-validating tool.

  • The starting material has three aromatic protons.

  • The product will have only two aromatic protons (at C2 and C4).

  • Because C2 and C4 are meta to each other, the NMR spectrum will show two distinct doublets with a characteristic meta-coupling constant ( 4JHH​≈1.5−2.5 Hz).

  • To definitively rule out substitution at C2 or C4 (which would also yield two meta-coupled protons), 2D HMBC NMR or single-crystal X-ray diffraction[3] must be utilized to map the carbon-proton correlations to the aldehyde peak.

Workflow Prep 1. Electrophile Prep Fuming HNO3/Oleum (0°C) React 2. EAS Reaction Sulfolane, 85°C, 12h (Thermal Activation) Prep->React Quench 3. Quench & Isolate Ice-water precipitation (Vacuum Filtration) React->Quench Purify 4. Recrystallization Hot Glacial Acetic Acid (Isomer Purification) Quench->Purify Analyze 5. NMR Validation Meta-coupling (J~2Hz) HMBC Confirmation Purify->Analyze

Caption: Experimental and analytical workflow for the forced EAS of 3-iodo-5-nitrobenzaldehyde.

Conclusion

The electrophilic aromatic substitution of 3-iodo-5-nitrobenzaldehyde is a masterclass in competing substituent effects. While the ring is globally deactivated by the formyl and nitro groups, the iodine atom's ability to donate electron density via resonance ( +M ) dictates the regiochemistry. By mapping the steric bulk of the substituents, we can confidently predict that substitution will occur at the C6 position , avoiding the severe steric hindrance at C2 and C4. Successful execution of this reaction requires harsh, dehydrating acidic conditions and thermal activation, validated downstream by precise NMR coupling analysis.

References

  • PubChem: 3-Iodo-5-nitrobenzaldehyde Source: National Center for Biotechnology Information (NIH) URL:[Link][1]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" Source: Master Organic Chemistry URL:[Link][2]

  • Interplay of hydrogen bonds, iodo–nitro interactions and aromatic π–π-stacking interactions to give supramolecular structures in one, two and three dimensions Source: ResearchGate / Acta Crystallographica Section C URL:[Link][3]

Sources

Preliminary Toxicity Screening of 3-Iodo-5-Nitrobenzaldehyde Derivatives: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Iodo-5-nitrobenzaldehyde is a highly versatile pharmacophore precursor widely utilized in the synthesis of bioactive scaffolds, including chalcones, hydrazones, and triazoles. Recent drug development efforts have highlighted these derivatives as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and anti-proliferative agents against breast (MCF-7) and lung (A549) cancer cell lines[1].

However, the structural integration of a nitro group (-NO 2​ ) and an iodine atom introduces specific toxicological liabilities. Halogenated nitroaromatics are prone to inducing oxidative stress, exhibiting high electrophilic reactivity, and presenting genotoxic risks[2]. Consequently, a rigorous, self-validating preliminary toxicity screening strategy is essential to establish a viable therapeutic window before advancing to costly in vivo models.

Mechanistic Basis of Nitroaromatic Toxicity

The toxicity of nitroaromatic compounds is predominantly governed by their electrophilic reactivity and their susceptibility to enzymatic nitroreduction[2]. Nitroreductase enzymes catalyze the reduction of the nitro group to a nitro anion radical, initiating a redox cycle that generates reactive oxygen species (ROS)[3].

Causality in Screening: Understanding this pathway is critical. Because nitroaromatics directly alter cellular redox states, toxicity assays that rely on redox markers (like the MTT assay) can sometimes yield artifactual data if not properly controlled. The generated oxidative stress leads to lipid peroxidation, DNA damage, and ultimately, cellular apoptosis[4].

ToxicityPathway NitroCompound 3-Iodo-5-nitrobenzaldehyde Derivatives Nitroreductase Nitroreductase Enzymes NitroCompound->Nitroreductase Enzymatic Reduction NitroRadical Nitro Anion Radical (R-NO2•-) Nitroreductase->NitroRadical ROS Reactive Oxygen Species (O2•-, H2O2, •OH) NitroRadical->ROS Redox Cycling (O2) OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress DNA_Damage DNA Damage (Genotoxicity) ROS->DNA_Damage Apoptosis Cellular Apoptosis (Cytotoxicity) OxidativeStress->Apoptosis DNA_Damage->Apoptosis

Fig 1. Enzymatic nitroreduction of nitroaromatics leading to ROS generation and cellular apoptosis.

Tiered Screening Workflow

To comply with modern regulatory pushes to reduce animal testing (e.g., REACH and OECD guidelines), a tiered in silico to in vitro workflow is recommended[4][5].

ScreeningWorkflow Phase1 Phase 1: In Silico QSAR & ELUMO Phase2 Phase 2: In Vitro Cytotoxicity (MTT) Phase1->Phase2 Phase3 Phase 3: Genotoxicity (Mini-Ames Test) Phase2->Phase3 Phase4 Phase 4: Hepatotoxicity (HepG2/Primary) Phase2->Phase4 Decision Lead Selection & Optimization Phase3->Decision Phase4->Decision

Fig 2. Tiered preliminary toxicity screening workflow for 3-iodo-5-nitrobenzaldehyde derivatives.

Phase 1: In Silico QSAR & Electrophilicity Profiling

Before synthesizing large libraries of 3-iodo-5-nitrobenzaldehyde derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling provides a predictive framework.

Protocol & Causality:

  • Descriptor Generation: Utilize Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate the energy of the lowest unoccupied molecular orbital (E LUMO​ )[2].

  • Model Application: Apply Support Vector Regression (SVR) ensemble models trained on existing nitroaromatic toxicity datasets (e.g., LD 50​ to rats)[6].

  • Mechanistic Rationale: Derivatives with highly negative E LUMO​ values exhibit higher electrophilicity. This makes them more prone to react indiscriminately with cellular nucleophiles (such as glutathione or DNA bases), thus predicting a higher baseline toxicity and narrower therapeutic index[2][4].

Phase 2: In Vitro Cytotoxicity Screening

High-throughput cytotoxicity screening is performed to validate in silico predictions. The MTT assay assesses mitochondrial metabolic activity.

Self-Validating Protocol: Step-by-Step MTT Assay

  • Cell Seeding: Seed target cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the 3-iodo-5-nitrobenzaldehyde derivatives (0.1 µM to 100 µM) in DMSO. Crucial: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced cell death. Treat cells for 48 h.

  • Control Establishment (Self-Validating System):

    • Positive Control: Staurosporine (induces robust apoptosis, validating assay sensitivity)[1].

    • Vehicle Control: 0.5% DMSO in media (establishes baseline viability).

    • Blank: Media only (for background absorbance subtraction).

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Solubilization: Carefully remove media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification & Orthogonal Validation: Measure absorbance at 570 nm. Causality Note: Because the reduction of MTT to formazan relies on NAD(P)H-dependent oxidoreductases, and nitroaromatics can independently alter redox states, you must run an orthogonal assay (e.g., CellTiter-Glo, which measures ATP rather than redox state) on lead compounds to rule out false-positive viability readings.

Phase 3: Genotoxicity & Hepatotoxicity Profiling

Given the mutagenic potential of nitroaromatics, Ames testing is mandatory. A miniaturized Ames test (Mini-Ames) using Salmonella typhimurium strains (TA98, TA100) should be conducted both with and without S9 metabolic activation. Causality: The inclusion of the hepatic S9 fraction isolates the specific mutagenic contribution of hepatic nitroreduction, revealing whether the parent 3-iodo-5-nitrobenzaldehyde derivative or its reduced metabolites are responsible for DNA damage[4].

Quantitative Data Presentation

To benchmark new derivatives, researchers must compare their target efficacy against their general cytotoxicity to establish a therapeutic window. Below is a representative summary of chalcone derivatives synthesized from 3-iodo-5-nitrobenzaldehyde[1].

Compound Class / DerivativeTarget Kinase (VEGFR-2) IC 50​ (µM)Cytotoxicity MCF-7 IC 50​ (µM)Cytotoxicity A549 IC 50​ (µM)Key Binding Interactions
3f (Chalcone derivative)3.59 ± 0.0211.98 ± 0.0913.36 ± 0.29H-bonding, Hydrophobic (Iodo)
3i (Chalcone derivative)3.76 ± 0.0115.42 ± 0.1218.55 ± 0.41H-bonding, Hydrophobic (Iodo)
3k (Chalcone derivative)5.36 ± 0.0230.66 ± 1.1552.16 ± 2.40H-bonding, Hydrophobic (Iodo)
Staurosporine (Control)5.18 ± 0.0030.25 ± 0.020.22 ± 0.02Broad-spectrum kinase inhibition
Nintedanib (Control)6.87 ± 0.0020.44 ± 0.030.46 ± 0.06Multi-kinase inhibition

Table 1: Representative biological evaluation of 3-iodo-5-nitrobenzaldehyde chalcone derivatives. Data synthesized from recent VEGFR-2 inhibitor profiling studies[1].

Conclusion

The preliminary toxicity screening of 3-iodo-5-nitrobenzaldehyde derivatives requires a delicate balance between exploiting their potent electrophilic and hydrogen-bonding capabilities for target inhibition and mitigating the inherent liabilities of the nitroaromatic scaffold. By employing a tiered, self-validating workflow—starting with E LUMO​ QSAR predictions and advancing through rigorously controlled in vitro cytotoxicity and genotoxicity assays—drug development professionals can efficiently triage candidates prior to costly in vivo OECD-compliant studies.

References

  • PubChem Database - 3-Iodo-5-nitrobenzaldehyde | C7H4INO3 | CID 71742603. National Institutes of Health (NIH).[Link]

  • MDPI - In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar - Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). [Link]

  • ResearchGate - Structure-Toxicity Relationships of Nitroaromatic Compounds. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 3-Iodo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a mechanistic rationale and validated protocols for the selective reduction of a nitro group in the presence of highly sensitive aryl iodide and aldehyde functionalities.

Mechanistic Insights & The Chemoselectivity Challenge

The molecule 3-iodo-5-nitrobenzaldehyde presents a classic chemoselectivity trilemma in synthetic organic chemistry. It contains three highly reactive moieties:

  • Nitro Group (-NO₂): The target for reduction to an aniline derivative.

  • Aldehyde Group (-CHO): Highly susceptible to over-reduction to a primary alcohol (-CH₂OH) by hydride donors or catalytic hydrogenation.

  • Aryl Iodide (-I): The C-I bond is the weakest of the aryl halides and is notoriously prone to hydrodehalogenation (reductive cleavage) under standard transition-metal catalyzed hydrogenation conditions[1].

Using standard catalytic hydrogenation (e.g., Pd/C with H₂) will result in rapid dehalogenation and partial reduction of the aldehyde[1]. Therefore, chemoselective single-electron transfer (SET) reagents or mild metal-mediated reductions are strictly required to isolate 3-amino-5-iodobenzaldehyde.

Reagent Selection and Causality

To achieve absolute chemoselectivity, the reducing agent must possess an oxidation potential sufficient to reduce the highly electron-deficient nitro group, but lack both the hydridic character to attack the carbonyl and the capacity for oxidative addition into the C-I bond.

  • Stannous Chloride (SnCl₂·2H₂O): This is the gold standard for this transformation. Sn(II) is an oxophilic reductant that coordinates to the nitro group's oxygen atoms. The reaction proceeds via a SET mechanism, forming a nitro radical anion, which is subsequently protonated and further reduced to the amine. Because SnCl₂ is not a hydride source, the aldehyde remains completely untouched[1]. Furthermore, Sn(II) cannot undergo oxidative addition into the C-I bond under mild conditions, fully preserving the aryl iodide[2].

  • Iron Powder / Ammonium Chloride (Fe/NH₄Cl): A greener, highly robust alternative. The Fe/NH₄Cl system operates via a surface-mediated electron transfer coupled with protonation from the weakly acidic NH₄Cl medium. This method is renowned for tolerating sensitive functional groups including halides, aldehydes, and nitriles[3].

Decision Matrix & Reaction Pathway

Pathway SM 3-Iodo-5-nitrobenzaldehyde (Contains: -NO₂, -CHO, -I) Path1 Catalytic Hydrogenation (Pd/C, H₂) SM->Path1 Non-selective Path2 Stannous Chloride (SnCl₂·2H₂O, EtOH) SM->Path2 Chemoselective Path3 Iron Reduction (Fe, NH₄Cl, EtOH/H₂O) SM->Path3 Mild & Selective Prod1 Complex Mixture (Dehalogenation & Alcohol) Path1->Prod1 Cleaves C-I, reduces -CHO Prod2 3-Amino-5-iodobenzaldehyde (Target Preserved) Path2->Prod2 High Yield (>85%) Path3->Prod2 Good Yield (>75%)

Decision matrix for the reduction of 3-iodo-5-nitrobenzaldehyde.

Experimental Protocols
Protocol A: Stannous Chloride Reduction (Preferred Method)

This self-validating protocol is adapted from established patent literature for structurally analogous iodo-nitrobenzaldehydes[2].

Materials:

  • 3-Iodo-5-nitrobenzaldehyde: 1.0 equivalent (e.g., 10 mmol, 2.77 g)

  • SnCl₂·2H₂O: 5.0 equivalents (50 mmol, 11.2 g)

  • Ethanol (Absolute): 0.2 M relative to substrate (50 mL)

  • Deionized Water: 5% v/v of Ethanol (2.5 mL)

Step-by-Step Procedure:

  • Initiation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodo-5-nitrobenzaldehyde in the Ethanol/Water mixture.

  • Reagent Addition: Add SnCl₂·2H₂O in a single portion. Causality note: The slight addition of water enhances the solubility of the tin salts and facilitates the proton-coupled electron transfer.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The nitro compound will typically be consumed within 1.5 to 2 hours[2].

  • Quenching & Workup (Critical Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Emulsion Prevention: Dilute the residue with Ethyl Acetate (100 mL). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Expert Insight: Basification precipitates tin oxides (SnO₂), which form intractable emulsions. Do not attempt to separate the layers directly.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with additional Ethyl Acetate (2 × 50 mL).

  • Isolation: Transfer the clear filtrate to a separatory funnel. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 3-amino-5-iodobenzaldehyde.

Protocol B: Iron/Ammonium Chloride Reduction (Greener Alternative)

This method avoids heavy metal waste and is highly scalable, preserving sensitive functionalities[3].

Materials:

  • 3-Iodo-5-nitrobenzaldehyde: 1.0 equivalent (10 mmol, 2.77 g)

  • Iron Powder (325 mesh): 8.0 equivalents (80 mmol, 4.47 g)

  • Ammonium Chloride (NH₄Cl): 4.0 equivalents (40 mmol, 2.14 g)

  • Ethanol/Water (3:1 v/v): 60 mL

Step-by-Step Procedure:

  • Preparation: Suspend the starting material, Iron powder, and NH₄Cl in the EtOH/Water mixture.

  • Reaction: Heat the violently stirred suspension to 80 °C. The high surface area of the 325-mesh iron is critical for efficient electron transfer.

  • Monitoring: Stir at 80 °C for 2-3 hours until TLC indicates complete conversion.

  • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with hot ethanol (30 mL). Causality note: Filtering hot prevents the crystallization of the product on the iron residues.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the product.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of various reduction strategies applied to 3-iodo-5-nitrobenzaldehyde.

Reduction MethodReagents & SolventTempTimeExpected YieldSelectivity (Aryl Iodide)Selectivity (Aldehyde)
Method A (Preferred) SnCl₂·2H₂O, EtOH/H₂O78 °C2 h85 - 92%Excellent (No cleavage)Excellent (Intact)
Method B (Alternative) Fe powder, NH₄Cl, EtOH/H₂O80 °C2.5 h75 - 85%Excellent (No cleavage)Excellent (Intact)
Method C (Contraindicated) Pd/C, H₂ (1 atm), MeOH25 °C1-4 h< 10%Poor (Rapid dehalogenation)Poor (Reduces to alcohol)

Sources

Application Notes & Protocols for the Wittig Olefination of 3-Iodo-5-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Olefination of a Highly Functionalized Benzaldehyde

In the landscape of modern organic synthesis, the Wittig reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1][2] Its application to complex and highly functionalized substrates is a testament to its broad utility. This guide focuses on the Wittig olefination of 3-iodo-5-nitrobenzaldehyde, a substrate of significant interest in medicinal chemistry and materials science. The presence of both a nitro (-NO₂) and an iodo (-I) group on the aromatic ring presents unique electronic and steric considerations that must be carefully managed to achieve successful olefination.

The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making 3-iodo-5-nitrobenzaldehyde a highly reactive substrate for nucleophilic attack by a phosphorus ylide.[3] This heightened reactivity can be advantageous, often allowing for milder reaction conditions. However, the steric bulk of the ortho-iodo substituent and the potential for side reactions associated with the nitro group necessitate a well-defined and robust protocol. These application notes provide a comprehensive guide for researchers, offering a detailed protocol, optimization strategies, and mechanistic insights for the successful Wittig olefination of this challenging yet valuable substrate.

Core Protocol: Synthesis of 1-Iodo-3-nitro-5-(alkenyl)benzene Derivatives

This protocol outlines a general procedure for the Wittig reaction between 3-iodo-5-nitrobenzaldehyde and a phosphonium ylide. The example provided utilizes benzyltriphenylphosphonium chloride to synthesize a stilbene derivative, but the principles can be adapted for various ylides.

I. Ylide Generation: The Heart of the Wittig Reaction

The first critical step is the deprotonation of the phosphonium salt to form the reactive ylide.[4][5] The choice of base and solvent is paramount and depends on the stability of the ylide being generated. For non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, a strong base is required.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the deprotonation and prevent ylide decomposition.

  • Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the stirred suspension. A distinct color change, often to a deep orange or red, will be observed, indicating the formation of the phosphorus ylide.[3]

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, followed by an additional 30 minutes at room temperature to ensure complete ylide formation.

II. The Olefination Reaction: Coupling Aldehyde and Ylide

With the ylide generated in situ, the next step is the addition of the 3-iodo-5-nitrobenzaldehyde.

Materials:

  • 3-Iodo-5-nitrobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Aldehyde Solution: In a separate flame-dried flask, dissolve 3-iodo-5-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Addition: Cool the ylide solution back down to 0 °C. Slowly add the solution of 3-iodo-5-nitrobenzaldehyde to the ylide solution dropwise via a syringe or an addition funnel. The highly electrophilic nature of the aldehyde ensures a rapid reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde.[3]

III. Workup and Purification: Isolating the Alkene Product

The final phase involves quenching the reaction and purifying the desired alkene from the triphenylphosphine oxide byproduct.

Procedure:

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific alkene synthesized.

Experimental Workflow Diagram

Wittig_Workflow Experimental Workflow for Wittig Olefination cluster_ylide Ylide Generation cluster_olefination Olefination Reaction cluster_workup Workup & Purification A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C A->B Inert Atmosphere C Add n-BuLi Dropwise B->C Formation of Ylide (Color Change) D Stir at 0 °C then RT C->D Ensure Complete Deprotonation F Cool Ylide Solution to 0 °C D->F E Dissolve 3-iodo-5-nitrobenzaldehyde in Anhydrous THF G Add Aldehyde Solution Dropwise E->G F->G H Warm to RT and Stir (Monitor by TLC) G->H Alkene Formation I Quench with Saturated NH₄Cl (aq) H->I J Extract with Organic Solvent I->J K Wash with Water and Brine J->K L Dry, Filter, and Concentrate K->L M Purify by Column Chromatography L->M

Caption: A step-by-step workflow for the Wittig olefination of 3-iodo-5-nitrobenzaldehyde.

Mechanistic Insights and Considerations

The generally accepted mechanism for the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate.[6][7] For an electron-deficient aromatic aldehyde like 3-iodo-5-nitrobenzaldehyde, the initial nucleophilic attack of the ylide on the carbonyl carbon is rapid.

The Wittig Reaction Mechanism

Wittig_Mechanism Mechanism of the Wittig Reaction Ylide R-CH⁻-P⁺Ph₃ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Ar-CHO (Ar = 3-iodo-5-nitrophenyl) Aldehyde->Oxaphosphetane Betaine Betaine Intermediate (Less Favored) Alkene Ar-CH=CH-R (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: The cycloaddition-elimination mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Non-stabilized ylides, as used in the core protocol, typically favor the formation of the (Z)-alkene under salt-free conditions.[8] However, the presence of lithium salts from n-BuLi can affect this selectivity.[8] Stabilized ylides (e.g., those with an adjacent ester or ketone group) generally yield the (E)-alkene.[6]

Optimization and Troubleshooting

Achieving high yields and the desired stereoselectivity may require optimization of the reaction conditions.

ParameterVariationRationale and Expected Outcome
Base Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), Sodium hexamethyldisilazide (NaHMDS)For non-stabilized ylides, using bases other than organolithiums can create "salt-free" conditions, which often improves (Z)-selectivity.[9] These bases are also effective for deprotonation.
Solvent Diethyl ether, Toluene, Dimethylformamide (DMF)The choice of solvent can influence ylide stability and reaction rates. For reactions aiming for high (Z)-selectivity with non-stabilized ylides, polar aprotic solvents like DMF can be beneficial.[10]
Temperature -78 °C to room temperatureLower temperatures (-78 °C) for ylide generation and aldehyde addition can enhance selectivity and minimize side reactions, especially with sensitive substrates.[11]
Ylide Type Stabilized vs. Non-stabilizedTo favor the (E)-alkene, a stabilized ylide (e.g., Ph₃P=CHCO₂Et) should be used. These ylides are less reactive and may require heating.[6]

Troubleshooting Common Issues:

  • Low Yield: This can result from incomplete ylide formation (ensure anhydrous conditions and active base), ylide decomposition (maintain low temperatures), or side reactions with the nitro group. The high reactivity of 3-iodo-5-nitrobenzaldehyde should generally lead to good conversion.

  • Difficulty Removing Triphenylphosphine Oxide: This is a classic challenge in Wittig reactions. Purification by column chromatography is standard. Alternatively, precipitation of the byproduct as a zinc complex can be employed.[12]

  • Poor Stereoselectivity: To enhance (E)-selectivity, consider the Schlosser modification of the Wittig reaction or switching to the Horner-Wadsworth-Emmons reaction.[8][9]

Conclusion

The Wittig olefination of 3-iodo-5-nitrobenzaldehyde is a powerful transformation for the synthesis of complex, functionalized alkenes. By understanding the interplay of the substrate's electronic properties and carefully controlling the reaction parameters, researchers can achieve high yields and desired stereochemical outcomes. The protocols and insights provided herein serve as a robust starting point for the successful application of this important reaction in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • BYJU'S. (2019, February 19). Wittig Reaction. [Link]

  • Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 725–728. [Link]

  • ACS Publications. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4-phenyl.... [Link]

  • Scientific Research Publishing. (2016, June 3). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. International Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016, July 18). Water Mediated Wittig Reactions of Aldehydes in the Teaching Laboratory: Using Sodium Bicarbonate for the in Situ Formation of Stabilized Ylides. Journal of Chemical Education. [Link]

  • JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. [Link]

  • Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]

  • Freie Universität Berlin. (n.d.). 3 Syntheses. [Link]

  • Royal Society of Chemistry. (2015, April 25). Catalytic, Oxidant-Free, Direct Olefination of Alcohols using Wittig Reagents. [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]

  • ResearchGate. (n.d.). Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic, oxidant-free, direct olefination of alcohols using Wittig reagents. [Link]

  • The Swiss Bay. (2011, December 12). Organic Chemistry. [Link]

Sources

scale-up synthesis procedures for 3-iodo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scale-Up Synthesis Procedures for 3-Iodo-5-nitrobenzaldehyde: A Comprehensive Protocol

Executive Summary 3-Iodo-5-nitrobenzaldehyde (CAS: 1261752-40-2) is a highly valuable bifunctional building block in pharmaceutical chemistry and materials science ()[1]. Featuring three distinct reactive handles—an electrophilic formyl group, a reducible nitro group, and a cross-coupling-ready iodine atom—it enables orthogonal functionalization in complex scaffold synthesis. This application note details a robust, self-validating, two-step scale-up protocol for its preparation, prioritizing process safety, high regiocontrol, and reproducible yields.

Mechanistic Rationale & Route Selection Direct electrophilic iodination of 3-nitrobenzaldehyde is synthetically highly unfavorable. Both the nitro (-NO 2​ ) and formyl (-CHO) groups are strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic aromatic substitution. While harsh superacidic conditions (e.g., N-iodosuccinimide in triflic acid) can force the reaction, they often lead to poor regioselectivity and dangerous scale-up profiles.

To bypass this, we utilize a highly regiocontrolled indirect approach:

  • Zinin Reduction: Selective partial reduction of the commercially available 3,5-dinitrobenzaldehyde using sodium hydrosulfide (NaSH) yields 3-amino-5-nitrobenzaldehyde ()[2]. The causality behind using NaSH over catalytic hydrogenation (e.g., Pd/C) is chemoselectivity; NaSH exploits the precipitation of the mono-amine intermediate and electronic deactivation to prevent over-reduction to the diamine, while leaving the formyl group intact.

  • Sandmeyer Iodination: The resulting meta-substituted aniline undergoes diazotization followed by nucleophilic displacement with potassium iodide (KI). This guarantees absolute regiocontrol at the 3-position, bypassing the electronic deactivation of the ring.

Process Safety & Hazard Mitigation

  • Nitroaromatics: 3,5-Dinitrobenzaldehyde and its derivatives are energetic materials. Avoid exposure to strong bases at elevated temperatures to prevent exothermic polymerization (Meisenheimer complex formation).

  • Diazonium Salts: The diazonium chloride intermediate is thermally unstable. The reaction must be strictly maintained between 0–5 °C. Never allow the diazonium solution to dry, as solid diazonium salts are shock-sensitive explosives.

  • Gas Evolution: The Sandmeyer iodination step releases stoichiometric nitrogen gas (N 2​ ). Scale-up reactors must have adequate venting and condenser systems to manage the volumetric expansion.

Step-by-Step Experimental Protocols

Step 1: Selective Zinin Reduction to 3-Amino-5-nitrobenzaldehyde Objective: Chemoselective reduction of one nitro group without affecting the aldehyde or the second nitro group.

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and reflux condenser. Purge with N 2​ .

  • Dissolution: Charge the reactor with 3,5-dinitrobenzaldehyde (196 g, 1.0 mol) and ethanol (2.0 L). Heat to 40 °C to achieve a homogeneous solution.

  • Reagent Addition: In a separate flask, dissolve NaSH flake (70%, 120 g, ~1.5 mol) in deionized water (500 mL). Add this aqueous solution dropwise to the reactor over 2 hours. Maintain the internal temperature between 45–50 °C.

  • In-Process Control (IPC 1): After 3 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 2% area. If over-reduction (diamine formation) exceeds 5%, halt heating immediately.

  • Workup: Cool the reactor to 10 °C. The product, 3-amino-5-nitrobenzaldehyde, precipitates. Filter the deep orange/red solid under vacuum.

  • Purification: Wash the filter cake with cold water (3 × 500 mL) to remove inorganic salts, followed by cold ethanol (200 mL). Dry under vacuum at 40 °C to constant weight.

Step 2: Sandmeyer Iodination to 3-Iodo-5-nitrobenzaldehyde Objective: Conversion of the arylamine to an aryl iodide via a diazonium intermediate.

  • Diazotization: Charge a 5 L reactor with 3-amino-5-nitrobenzaldehyde (166 g, 1.0 mol) and 1.5 L of 6M HCl. Cool the suspension to 0–5 °C using a chiller.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO 2​ , 72.5 g, 1.05 mol) in water (250 mL). Add dropwise to the reactor over 90 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes.

  • In-Process Control (IPC 2): Test the solution with KI-starch paper. An immediate blue-black color confirms excess nitrous acid. Quench the excess by adding sulfamic acid in 1 g portions until the KI-starch test is negative.

  • Iodination: In a separate 10 L reactor, prepare a solution of potassium iodide (KI, 249 g, 1.5 mol) in water (1.0 L). Heat to 60 °C.

  • Coupling: Slowly transfer the cold diazonium salt solution into the hot KI solution via an addition funnel over 2 hours. Caution: Vigorous N 2​ gas evolution will occur.

  • Completion & Extraction: Stir at 60 °C for 1 hour until gas evolution ceases. Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 1.5 L).

  • Washing: Wash the combined organic layers with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ , 1.0 L) to remove residual iodine (I 2​ ), followed by brine (1.0 L).

  • Crystallization: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to ~500 mL. Add heptane (1.0 L) to induce crystallization. Filter and dry to yield 3-iodo-5-nitrobenzaldehyde as a pale yellow solid ()[3].

Quantitative Data Summaries

Table 1: Stoichiometry and Yield Profile for Scale-Up Synthesis

Reaction StepReagentMW ( g/mol )EquivalentsMass/VolumeTarget Yield (%)
Step 1: Reduction 3,5-Dinitrobenzaldehyde196.121.00196.0 gN/A
Sodium Hydrosulfide (70%)56.061.50120.0 gN/A
3-Amino-5-nitrobenzaldehyde166.13Product~124.5 g70 - 75%
Step 2: Sandmeyer 3-Amino-5-nitrobenzaldehyde166.131.00166.0 gN/A
Hydrochloric Acid (6M)36.46Excess1.5 LN/A
Sodium Nitrite69.001.0572.5 gN/A
Potassium Iodide166.001.50249.0 gN/A
3-Iodo-5-nitrobenzaldehyde277.02Product~194.0 g65 - 70%

Analytical Validation & In-Process Controls (IPC)

A self-validating protocol requires rigorous analytical checkpoints to prevent downstream failures:

  • IPC 1 (Reduction Check): HPLC monitoring prevents over-reduction. The mono-amine is less reactive than the dinitro starting material, but extended heating will yield the unwanted 3,5-diaminobenzaldehyde.

  • IPC 2 (Nitrite Quench): Unquenched nitrous acid reacts with KI to form I 2​ (visible as a dark brown coloration), which consumes the nucleophile and lowers the yield. The sulfamic acid quench is a mandatory validation step.

  • Final Characterization: The target compound (C 7​ H 4​ INO 3​ ) has a monoisotopic mass of 276.92 Da[1]. 1 H NMR (CDCl 3​ ) should display three distinct aromatic protons (meta-coupling, J ≈ 1.5–2.0 Hz) and a sharp aldehyde singlet near 10.0 ppm.

Mandatory Visualization: Process Workflow

SynthesisWorkflow Start 3,5-Dinitrobenzaldehyde (Starting Material) Step1 Step 1: Zinin Reduction (NaSH, EtOH/H2O, 45-50 °C) Start->Step1 Intermediate 3-Amino-5-nitrobenzaldehyde (Intermediate) Step1->Intermediate IPC1 IPC 1: HPLC/TLC Monitor over-reduction Step1->IPC1 Step2_Diazo Step 2a: Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Step2_Diazo DiazoSalt Diazonium Chloride Salt (Transient) Step2_Diazo->DiazoSalt IPC2 IPC 2: KI-Starch Paper Quench excess nitrite Step2_Diazo->IPC2 Step2_Iodo Step 2b: Iodination (KI, H2O, 60 °C) DiazoSalt->Step2_Iodo Product 3-Iodo-5-nitrobenzaldehyde (Target Compound) Step2_Iodo->Product IPC3 IPC 3: HPLC/NMR Final Purity Check Product->IPC3

Process workflow for the scale-up synthesis of 3-iodo-5-nitrobenzaldehyde including IPCs.

References

  • Title: 3-Iodo-5-nitrobenzaldehyde | C7H4INO3 | CID 71742603 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 3-amino-5-nitrobenzaldehyde oxime and its conversion into 3,4-bis(3-amino-5-nitrophenyl)furoxan Source: Russian Chemical Bulletin (Springer) URL: [Link]

Sources

Application Note: 3-Iodo-5-nitrobenzaldehyde as a Trifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, diverse heterocyclic libraries relies heavily on versatile, multi-functional building blocks. 3-Iodo-5-nitrobenzaldehyde (CAS: 1261752-40-2) and its closely related derivatives (e.g., 2-hydroxy-3-iodo-5-nitrobenzaldehyde) serve as premier trifunctional scaffolds[1].

The strategic positioning of three orthogonal reactive sites allows for step-economical synthesis:

  • Aldehyde (-CHO): A highly electrophilic center, activated by the electron-withdrawing nitro group, primed for rapid condensation (e.g., Knoevenagel, Schiff base/hydrazone formation)[2].

  • Nitro (-NO₂): A latent nucleophile that can be chemoselectively reduced to an amine, providing an essential handle for annulation reactions (e.g., Friedländer quinoline synthesis)[3].

  • Iodo (-I): An excellent leaving group perfectly suited for late-stage transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) to generate biaryl or alkynyl derivatives[4].

ReactivityMap Core 3-Iodo-5-nitrobenzaldehyde (Trifunctional Scaffold) Aldehyde Aldehyde (-CHO) Electrophilic Center Core->Aldehyde Condensation Iodo Iodo (-I) Cross-Coupling Handle Core->Iodo Pd-Catalysis Nitro Nitro (-NO2) Latent Nucleophile Core->Nitro Reduction Hetero1 Hydrazones / Schiff Bases Aldehyde->Hetero1 Hetero2 Biaryl / Alkyne Derivatives Iodo->Hetero2 Hetero3 Quinolines / Indoles Nitro->Hetero3

Figure 1: Trifunctional reactivity map of 3-iodo-5-nitrobenzaldehyde.

Application 1: Synthesis of Benzofuran/Indole Scaffolds via Sonogashira Cycloisomerization

Recent oncology research utilizes iodinated benzaldehyde precursors to synthesize potent VEGFR-2 and EGFR tyrosine kinase inhibitors[5]. By condensing the aldehyde with an arylhydrazine and subsequently coupling the iodo group with a terminal alkyne, the molecule undergoes an intramolecular cycloisomerization to form a functionalized benzofuran or indole core[6].

Causality of Experimental Design
  • Solvent Choice (Ethanol): Ethanol is utilized in the first step because its protic nature stabilizes the transition state during the dehydration of the hemiaminal intermediate, driving hydrazone formation.

  • Catalytic System (Pd/Cu): In the Sonogashira step, CuI is essential to generate a highly nucleophilic copper acetylide in situ, which rapidly transmetallates with the sterically hindered palladium-aryl complex formed by oxidative addition into the C-I bond.

Self-Validating Protocol

Step 1: Hydrazone Formation

  • Reaction: Dissolve 3-iodo-5-nitrobenzaldehyde (1.0 eq) and phenylhydrazine (1.1 eq) in absolute ethanol (0.2 M). Reflux for 1–2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting aldehyde ( Rf​≈0.6 ) will disappear, replaced by a vibrant yellow hydrazone spot ( Rf​≈0.4 ). 1 H NMR will confirm success via the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of an imine (CH=N) proton at ~8.2 ppm.

Step 2: Sonogashira Coupling & Cycloisomerization

  • Reaction: To a degassed solution of the hydrazone (1.0 eq) in Et 3​ N (acting as both base and solvent), add a terminal alkyne (1.2 eq), Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%), and CuI (10 mol%). Heat at 70 °C for 6 hours.

  • Validation Checkpoint: Analyze via LC-MS. The distinct isotopic mass defect of iodine (~127 Da) will be absent in the product mass spectrum, replaced by the exact mass of the cyclized indole/benzofuran derivative[2].

SonogashiraRoute Step1 1. Hydrazone Formation (Ar-NHNH2, EtOH) Step2 2. Sonogashira Coupling (Alkyne, Pd/Cu) Step1->Step2 Intermediate A Step3 3. Cycloisomerization (Base, Heat) Step2->Step3 Intermediate B Product Functionalized Heterocycle Step3->Product Ring Closure

Figure 2: Workflow for Sonogashira coupling and subsequent cycloisomerization.

Application 2: Synthesis of Quinolines via Friedländer Annulation

The synthesis of multi-substituted quinolines requires an ortho-aminoaldehyde. 3-Iodo-5-nitrobenzaldehyde is an ideal precursor, provided the nitro group can be reduced without cleaving the labile carbon-iodine bond[3].

Causality of Experimental Design
  • Chemoselective Reduction (SnCl 2​ ): Standard catalytic hydrogenation (Pd/C + H 2​ ) will inadvertently cause reductive dehalogenation of the iodo group. Stannous chloride (SnCl 2​ ) operates via a single-electron transfer mechanism that is highly chemoselective for the nitro group, preserving the C-I bond for downstream diversification.

  • Friedländer Annulation: The proximity of the newly formed amine to the highly electrophilic aldehyde allows for a rapid, base-catalyzed aldol condensation with an α -methylene ketone, followed by cyclodehydration to yield the thermodynamically stable quinoline aromatic system.

Self-Validating Protocol

Step 1: Chemoselective Nitro Reduction

  • Reaction: Dissolve 3-iodo-5-nitrobenzaldehyde (1.0 eq) in EtOH. Add SnCl 2​⋅2 H 2​ O (5.0 eq) and reflux for 2 hours.

  • Validation Checkpoint: Following basic workup (to remove tin salts), 1 H NMR must show a broad singlet at ~5.5 ppm integrating to 2H (the new -NH 2​ group), which disappears upon D 2​ O exchange.

Step 2: Friedländer Annulation

  • Reaction: Combine the resulting 3-amino-5-iodobenzaldehyde (1.0 eq) with an α -methylene ketone (1.2 eq) in EtOH. Add catalytic KOH and reflux for 8–12 hours.

  • Validation Checkpoint: Monitor via IR spectroscopy. The strong carbonyl stretch (~1690 cm −1 ) of the starting aldehyde will vanish, replaced by aromatic C=C and C=N stretches (~1500-1600 cm −1 ) of the quinoline core.

QuinolineRoute Step1 1. Chemoselective Reduction (SnCl2, EtOH) Step2 2. Friedländer Annulation (Ketone, Base) Step1->Step2 o-Aminoaldehyde Step3 3. Suzuki Diversification (Ar-B(OH)2, Pd) Step2->Step3 Iodo-Quinoline Product Polysubstituted Quinoline Step3->Product Final API Core

Figure 3: Workflow for quinoline synthesis via Friedländer annulation.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, yields, and critical analytical markers for the self-validating checkpoints described in the protocols.

Reaction StepTypical Yield (%)Time (h)Temp (°C)Key 1 H NMR Marker (ppm)Key MS Marker (m/z shift)
Hydrazone Formation 85–951–278 (Reflux)~8.2 (s, 1H, CH=N)+106 (for PhNHNH 2​ )
Sonogashira Coupling 70–854–670Alkyne protons (varies)+ (Alkyne MW - 1)
Nitro Reduction (SnCl 2​ ) 75–902–470~5.5 (br s, 2H, NH 2​ )-30 (Loss of 2O, +2H)
Friedländer Annulation 65–808–1278 (Reflux)Disappearance of CHOVaries by ketone
Suzuki Coupling 70–908–1290Appearance of Ar-H-127 (Loss of I) + Ar

References

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α) Source: PMC / NIH URL:2

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) Source: ResearchGate URL:5

  • 3-Iodo-5-nitrobenzaldehyde (1261752-40-2) for sale Source: Vulcanchem URL:4

  • Patent Application Publication - US 2004/0106795 A1 Source: Googleapis.com URL:3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-iodo-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important chemical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide detailed protocols to ensure your success in the lab.

Introduction

3-Iodo-5-nitrobenzaldehyde is a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electrophilic aldehyde, a meta-directing nitro group, and a versatile iodo-substituent, makes it a key precursor for complex molecular architectures. The iodo group, in particular, serves as an excellent handle for modern cross-coupling reactions.[2]

However, the synthesis of this molecule can be challenging. The presence of two strongly deactivating groups (—NO₂ and —CHO) on the aromatic ring makes it significantly less reactive towards electrophilic substitution, which is a common cause of low reaction yields. This guide provides a structured approach to overcoming these synthetic hurdles.

Core Synthetic Strategies

There are two primary and reliable routes for the synthesis of 3-iodo-5-nitrobenzaldehyde:

  • Route A: Electrophilic Aromatic Iodination of 3-nitrobenzaldehyde. This is a direct approach but requires carefully optimized conditions to overcome the deactivated nature of the substrate.

  • Route B: The Sandmeyer Reaction starting from 3-amino-5-nitrobenzaldehyde. This multi-step approach involves the diazotization of an amino group, followed by its displacement with iodide. It is often a highly efficient and dependable method.[3][4]

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Route A: Electrophilic Iodination of 3-Nitrobenzaldehyde

Question 1: I am attempting the direct iodination of 3-nitrobenzaldehyde, but I'm recovering over 90% of my starting material. What is causing the low conversion?

Answer: This is the most common issue and is almost certainly due to the low nucleophilicity of your starting material. The benzaldehyde ring is severely deactivated by the electron-withdrawing effects of both the nitro (—NO₂) and aldehyde (—CHO) groups. To achieve a successful reaction, you must increase the electrophilicity of your iodine source.

Root Causes & Solutions:

  • Insufficiently Potent Iodinating Agent: Molecular iodine (I₂) alone is not electrophilic enough to iodinate a deactivated ring.[2]

    • Solution 1: Use an Oxidizing Agent. The reaction requires an activation method to generate a more potent electrophilic iodine species ("I⁺"). This is typically achieved by using an oxidizing agent in conjunction with I₂. A common and effective system is I₂ with an iodic acid/sulfuric acid mixture.

    • Solution 2: Use Iodine Monochloride (ICl). ICl is more polarized than I₂ and is a more potent electrophile. However, it is highly sensitive to moisture and may need to be freshly prepared or purified.[5]

    • Solution 3: Use N-Iodosuccinimide (NIS). NIS is another effective source of electrophilic iodine, often activated with a catalytic amount of a Brønsted or Lewis acid like trifluoroacetic acid.[2][6]

  • Suboptimal Reaction Conditions: Deactivated substrates require more forcing conditions.

    • Solution 1: Increase Reaction Temperature. Unlike reactions with activated substrates that are often run at 0 °C or lower, iodinating 3-nitrobenzaldehyde may require elevated temperatures (e.g., 60-85 °C) to proceed at a reasonable rate.[2][5]

    • Solution 2: Use a Strong Acid Solvent. Performing the reaction in a strong acid, such as concentrated sulfuric acid, can significantly enhance the reactivity of the iodinating species.[5]

Troubleshooting Workflow: Low Conversion

start Low Conversion of 3-Nitrobenzaldehyde reagent_check Is your iodinating agent potent enough? (e.g., I₂ alone) start->reagent_check reagent_sol Action: Switch to I₂/Oxidant, ICl, or NIS/Acid. reagent_check->reagent_sol No condition_check Are reaction conditions forcing enough? reagent_check->condition_check Yes temp_sol Action: Increase reaction temperature (e.g., 60-85 °C). condition_check->temp_sol No acid_sol Action: Use a strong acid solvent (e.g., H₂SO₄). temp_sol->acid_sol cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodide Displacement Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium HONO Product Ar-I Diazonium->Product I⁻ attacks, N₂ leaves Reagents1 NaNO₂, HCl Iodide KI Iodide->Product N2 N₂ gas Product->N2

Caption: Key steps of the Sandmeyer reaction for aryl iodide synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally more reliable for producing 3-iodo-5-nitrobenzaldehyde? A: For reliability and consistently high yields, the Sandmeyer reaction (Route B) is often superior. While it involves more steps (nitration -> reduction -> diazotization -> iodination), each step is typically high-yielding and well-understood. Direct iodination (Route A) is more direct but requires rigorous optimization to overcome the deactivated ring system and can be more prone to failure if conditions are not perfect.

Q2: How should I purify the final product? A: Purification can typically be achieved by recrystallization or column chromatography . [5][7]* Recrystallization: A mixed solvent system like toluene/petroleum ether or ethanol/water is often effective. [7][8]Dissolve the crude product in the minimum amount of the hot, better solvent (e.g., toluene) and then slowly add the poorer solvent (e.g., petroleum ether) until turbidity is observed, then allow it to cool slowly.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography using a solvent system like ethyl acetate/hexanes is a standard alternative. [7] Q3: What are the key safety precautions I should take? A:

  • Strong Acids/Reagents: Always handle concentrated sulfuric acid, fuming nitric acid, and iodine monochloride in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reactions: Both nitration and diazotization are highly exothermic. Maintain strict temperature control with an ice bath and add reagents slowly. [9]* Diazonium Salts: Solid diazonium salts can be explosive. They are almost always generated and used in-situ in a cold solution and should never be isolated. [10] Q4: How can I confirm the identity of my 3-iodo-5-nitrobenzaldehyde product? A: Standard analytical techniques should be used:

  • ¹H NMR Spectroscopy: To confirm the aromatic substitution pattern and presence of the aldehyde proton.

  • Melting Point: Compare the observed melting point to the literature value (56-58 °C). [8]* Infrared (IR) Spectroscopy: To identify characteristic peaks for the aldehyde (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric and symmetric stretches ~1530 and 1350 cm⁻¹).

Detailed Experimental Protocols

Protocol A: Electrophilic Iodination of 3-Nitrobenzaldehyde

This protocol is a representative procedure for the iodination of a deactivated aromatic ring.

ParameterValue/Reagent
Starting Material 3-Nitrobenzaldehyde
Iodinating System Iodine (I₂) & Iodic Acid (HIO₃)
Solvent/Catalyst Acetic Acid, Sulfuric Acid
Temperature 80-85 °C
Typical Yield Variable, requires optimization

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of glacial acetic acid and acetic anhydride.

  • Reagent Addition: Carefully add iodic acid (HIO₃) to the mixture. While cooling in an ice bath, slowly and cautiously add concentrated sulfuric acid. [2]3. Substrate Addition: Once the acidic mixture is prepared, add the 3-nitrobenzaldehyde starting material.

  • Reaction: Heat the reaction mixture to 80-85 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing a solution of sodium sulfite (Na₂SO₃) to quench any excess oxidant.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water). [2]

Protocol B: Sandmeyer Reaction from 3-Amino-5-nitrobenzaldehyde

This protocol outlines the conversion of the amine to the iodide via a diazonium salt intermediate.

ParameterValue/Reagent
Starting Material 3-Amino-5-nitrobenzaldehyde
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Iodide Source Potassium Iodide (KI)
Temperature 0-5 °C
Typical Yield >75%

Step-by-Step Methodology:

  • Amine Solution: Dissolve/suspend 3-amino-5-nitrobenzaldehyde in a mixture of concentrated HCl and water in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. [10]3. Confirmation: After the addition is complete, stir for an additional 15 minutes in the cold. Test for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion). [10]4. Iodide Reaction: In a separate, larger beaker, dissolve potassium iodide (KI) in water. Pour the cold diazonium salt solution into the KI solution with stirring.

  • Decomposition: Allow the mixture to stand and slowly warm to room temperature. Bubbles of nitrogen gas (N₂) will be evolved. Gentle warming on a water bath may be required to complete the reaction.

  • Workup: Cool the mixture and collect the crude solid product by filtration. Wash the solid with water, followed by a wash with a small amount of cold sodium thiosulfate solution to remove any residual iodine.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-iodo-5-nitrobenzaldehyde.

References

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Everett Community College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Li, G., et al. (2021). Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Monodentate Transient Directing Group-Assisted Palladium-Catalyzed Direct ortho-C–H Iodination of Benzaldehydes for Total Synthesis of Hernandial. Organic Letters. Retrieved from [Link]

  • Wallace, K. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. Retrieved from [Link]

  • Chemia. (2023). Carbonyl compound iodination: Aliphatic compound iodination reactions (4). Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 198-201.
  • PubChem. (n.d.). 3-Iodo-5-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry practical. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Hodgson, H. H., & Beard, H. G. (1926). The iodination of 3-hydroxy- and of nitrated 3-hydroxybenzaldehydes, and the nitration of certain iodo-3-hydroxybenzaldehydes. Journal of the Chemical Society (Resumed), 17, 498.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Google Patents. (n.d.). CN1164852A - New preparation method of 3,4-dihydroxy-5-nitrobenzaldehyde.

Sources

Technical Support Center: Purification and Recrystallization of 3-Iodo-5-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 3-iodo-5-nitrobenzaldehyde. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers to overcome common and complex challenges in obtaining this critical building block in a highly pure form.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 3-iodo-5-nitrobenzaldehyde, offering explanations and actionable solutions.

Problem 1: Oiling Out During Recrystallization

Q: My 3-iodo-5-nitrobenzaldehyde is separating as an oil instead of crystals upon cooling. What is causing this and how can I fix it?

A: "Oiling out" is a common phenomenon in recrystallization where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solute's melting point is lower than the temperature of the saturated solution or when the solution is supersaturated, causing rapid precipitation. For 3-iodo-5-nitrobenzaldehyde, with its polar nitro and aldehyde groups and the large iodo substituent, intermolecular forces can be complex, influencing its crystallization behavior.

Causality and Solutions:

  • High Solute Concentration: If the concentration of the solute in the hot solvent is too high, it can lead to supersaturation upon cooling, favoring oil formation over crystal nucleation.

    • Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration.[2][3]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[2]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound, or its polarity may not be ideal.

    • Solution: Experiment with different solvent systems. A good starting point for a polar compound like 3-iodo-5-nitrobenzaldehyde is a polar protic solvent like ethanol or a mixed solvent system such as ethanol/water.[3]

Problem 2: Poor Recovery of Crystalline Product

Q: After recrystallization, my yield of 3-iodo-5-nitrobenzaldehyde is very low. What are the potential reasons and how can I improve the recovery?

A: Low recovery is a frequent issue in recrystallization and can be attributed to several factors. Understanding the solubility profile of your compound is key to maximizing yield.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[4] To check if a significant amount of product remains in the filtrate, a small sample can be evaporated to see if a solid residue forms.[2]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent before filtration. The excess solvent can be evaporated after filtration.[1]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the compound is highly soluble will dissolve the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 3: Persistent Impurities After Recrystallization

Q: My 3-iodo-5-nitrobenzaldehyde is still impure after recrystallization, as indicated by a broad melting point or analytical data. What are the likely impurities and how can I remove them?

A: The nature of impurities will depend on the synthetic route used to prepare the 3-iodo-5-nitrobenzaldehyde. Common synthetic pathways may involve the iodination of 3-nitrobenzaldehyde or the nitration of 3-iodobenzaldehyde.

Potential Impurities and Purification Strategies:

  • Positional Isomers: The synthesis may result in the formation of other isomers, such as 2-iodo-5-nitrobenzaldehyde or 3-iodo-2-nitrobenzaldehyde. These isomers often have very similar solubility profiles, making them difficult to separate by a single recrystallization.

    • Solution:

      • Fractional Recrystallization: This involves multiple recrystallization steps, where the crystals are collected in fractions. Each fraction is then analyzed for purity.

      • Column Chromatography: For challenging separations, column chromatography using silica gel is often effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials like 3-nitrobenzaldehyde or 3-iodobenzaldehyde in the crude product.

    • Solution: A well-chosen recrystallization solvent should ideally have a different solubility profile for the starting material compared to the product. If recrystallization is insufficient, column chromatography is a reliable alternative.

  • Byproducts from the Iodination/Nitration Reaction: The reaction conditions can lead to the formation of di-iodinated or di-nitrated products, or other side-products.

    • Solution: These byproducts often have significantly different polarities and may be removed by a single recrystallization. If they persist, column chromatography is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 3-iodo-5-nitrobenzaldehyde?

A1: Given the polar nature of the aldehyde and nitro groups, polar solvents are a good starting point. Ethanol or isopropanol are often suitable for nitroaromatic compounds. A mixed solvent system, such as ethanol-water or acetone-water, can also be very effective.[3][5] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6] Small-scale solubility tests with a few milligrams of the crude product in different solvents are highly recommended to determine the optimal solvent or solvent pair.

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If a supersaturated solution fails to produce crystals, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site.[2][4]

  • Seeding: Add a single, pure crystal of 3-iodo-5-nitrobenzaldehyde to the solution. This "seed" crystal will act as a template for further crystal growth.[2]

  • Concentration: If the solution is not sufficiently saturated, some of the solvent can be evaporated by gentle heating to increase the solute concentration.[7]

  • Lowering the Temperature: Further cooling in a dry ice/acetone bath can sometimes initiate crystallization, but this should be done cautiously as rapid cooling can lead to the formation of small, less pure crystals.

Q3: My product is colored. Should I use activated charcoal?

A3: If the crude product has a noticeable color, it may be due to colored impurities. Activated charcoal can be used to decolorize the solution.

  • Procedure: After dissolving the crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes. The charcoal, with the adsorbed impurities, is then removed by hot gravity filtration.[1]

  • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: What are the key physical properties of 3-iodo-5-nitrobenzaldehyde I should be aware of?

A4: Knowing the physical properties is crucial for handling and purification.

PropertyValueSource
Molecular Formula C₇H₄INO₃PubChem[8]
Molecular Weight 277.02 g/mol PubChem[8]
Physical Form SolidSigma-Aldrich[9]
Purity (Typical) >95%Sigma-Aldrich[9]

Q5: What safety precautions should I take when working with 3-iodo-5-nitrobenzaldehyde?

A5: 3-Iodo-5-nitrobenzaldehyde is a chemical that requires careful handling.

  • It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3-Iodo-5-Nitrobenzaldehyde

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude 3-iodo-5-nitrobenzaldehyde

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 3-iodo-5-nitrobenzaldehyde in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

  • Continue to add small portions of the hot solvent until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Two-Solvent Recrystallization of 3-Iodo-5-Nitrobenzaldehyde

This method is useful when a single solvent is not ideal. A common pair for polar compounds is ethanol and water.

Materials:

  • Crude 3-iodo-5-nitrobenzaldehyde

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude 3-iodo-5-nitrobenzaldehyde in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final recrystallization mixture).

  • Dry the purified crystals.

Section 4: Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude 3-iodo-5-nitrobenzaldehyde Solvent Select Solvent(s) Crude->Solvent Solubility Tests Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (if necessary) Dissolve->Charcoal Hot_Filter Hot Gravity Filtration (if necessary) Dissolve->Hot_Filter Remove insoluble impurities Charcoal->Hot_Filter Cool_Slowly Cool Slowly to Room Temperature Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure 3-iodo-5-nitrobenzaldehyde Dry->Pure_Product

Caption: A generalized workflow for the recrystallization of 3-iodo-5-nitrobenzaldehyde.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No Oiling_Out Oiling Out? Problem->Oiling_Out Yes Poor_Yield Poor Yield? Oiling_Out->Poor_Yield No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Impure Still Impure? Poor_Yield->Impure No Check_Filtrate Check Mother Liquor for Product Poor_Yield->Check_Filtrate Yes Fractional_Recrystallization Fractional Recrystallization Impure->Fractional_Recrystallization Yes Slow_Cooling Cool Slower Reheat_Add_Solvent->Slow_Cooling Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Change_Solvent->Start Minimize_Solvent Use Less Solvent in Next Attempt Check_Filtrate->Minimize_Solvent Minimize_Solvent->Start Column_Chromatography Column Chromatography Fractional_Recrystallization->Column_Chromatography Column_Chromatography->Success

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Sources

Validation & Comparative

validating 3-iodo-5-nitrobenzaldehyde purity using GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating 3-Iodo-5-nitrobenzaldehyde Purity: A Comparative Guide to GC-MS vs. HPLC Methodologies

Introduction 3-Iodo-5-nitrobenzaldehyde (CAS: 1261752-40-2, MW: 277.02 g/mol ) is a critical halogenated aromatic building block utilized in advanced chemical synthesis and pharmaceutical development[1][2]. The presence of orthogonal reactive sites—an aldehyde, an iodine atom, and a nitro group—makes it highly versatile but also susceptible to diverse synthetic impurities and degradation products (e.g., oxidation to 3-iodo-5-nitrobenzoic acid or dehalogenation products). Ensuring the absolute purity of this starting material is paramount, as trace impurities can propagate through synthetic pathways, compromising the efficacy and safety of final active pharmaceutical ingredients (APIs).

This guide, designed for analytical scientists and drug development professionals, provides an authoritative comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) for validating the purity of 3-iodo-5-nitrobenzaldehyde. We will explore the mechanistic rationale behind these techniques and provide self-validating experimental protocols aligned with ICH Q2(R2) guidelines[3][4].

Mechanistic Rationale: Why GC-MS Excels for Halogenated Benzaldehydes While HPLC-UV is the traditional workhorse for pharmaceutical quality control, GC-MS offers unparalleled advantages for volatile and semi-volatile intermediates like 3-iodo-5-nitrobenzaldehyde[5][6].

Causality in Analytical Selection:

  • Volatility & Thermal Stability: The relatively low molecular weight and lack of strong intermolecular hydrogen bonding (unlike primary amines or carboxylic acids) render 3-iodo-5-nitrobenzaldehyde sufficiently volatile for capillary gas chromatography without the need for complex derivatization[7].

  • Specificity via Electron Ionization (EI): UV detectors in HPLC rely on chromophores. In a mixture of closely related aromatic impurities (e.g., positional isomers of iodo-nitrobenzaldehyde), UV absorption profiles often overlap, leading to false purity readings. GC-MS utilizes 70 eV Electron Ionization, generating distinct fragmentation patterns. For 3-iodo-5-nitrobenzaldehyde, the mass spectrum will distinctly show the molecular ion ( M+ at m/z ~277), alongside diagnostic fragment losses such as [M−I]+ and [M−NO2​]+ . This allows for the unambiguous structural identification of co-eluting impurities[5][6].

Comparative Performance Data To objectively evaluate the analytical strategies, the following table synthesizes the performance metrics of GC-MS versus HPLC-UV for benzaldehyde derivative purity validation.

Analytical ParameterGC-MS (EI Mode)HPLC-UV (Reverse Phase)
Primary Application Volatile/semi-volatile impurities, structural IDNon-volatile impurities, routine assay
Specificity Extremely High (Mass spectral library matching)Moderate (Relies on retention time & UV spectrum)
Sensitivity (LOD) ~0.1 - 0.5 ppm (SIM mode)~1.0 - 5.0 ppm
Sample Preparation Simple dissolution (e.g., in Dichloromethane)Dissolution in mobile phase; potential derivatization
Run Time 15 - 25 minutes10 - 20 minutes
Isomer Resolution Excellent (using mid-polar capillary columns)Good (requires extensive mobile phase optimization)

Experimental Workflows & Self-Validating Protocols

To establish a self-validating system, the methodology must inherently verify its own accuracy and precision in accordance with the ICH Q2(R2) framework[8][9].

Protocol 1: GC-MS Purity Validation (The Gold Standard)

This protocol leverages a mid-polar capillary column to separate the target analyte from potential synthetic byproducts.

1. Sample Preparation:

  • Rationale: Dichloromethane (DCM) is selected as the diluent because its high volatility ensures it elutes well before the analyte, preventing solvent masking.

  • Step 1: Accurately weigh 10.0 mg of 3-iodo-5-nitrobenzaldehyde.

  • Step 2: Dissolve in 10.0 mL of GC-grade DCM to yield a 1.0 mg/mL stock solution.

  • Step 3: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial[6].

2. Instrument Configuration:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane phase[6][7].

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 20:1. Causality: A split injection prevents column overloading and peak tailing, which are detrimental to the accurate integration of trace impurity peaks.

  • Oven Program: Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)[5].

  • MS Parameters: EI source at 230 °C, Quadrupole at 150 °C. Scan range m/z 40–400 for full impurity profiling.

GCMS_Workflow Start 3-Iodo-5-nitrobenzaldehyde Sample Prep Sample Preparation (Dissolution in DCM) Start->Prep Injection GC Injection (Split Ratio 20:1) Prep->Injection Separation Capillary Column Separation (HP-5MS, Temp Program) Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Detection Mass Spectrometry (Scan: m/z 40-400) Ionization->Detection Analysis Data Analysis & ICH Q2(R2) Validation Detection->Analysis

GC-MS experimental workflow for 3-iodo-5-nitrobenzaldehyde purity analysis.

Protocol 2: HPLC-UV Purity Assessment (The Alternative)

While GC-MS is superior for structural elucidation, HPLC-UV is often employed for routine batch release where non-volatile degradants (like 3-iodo-5-nitrobenzoic acid) might be present.

1. Sample Preparation:

  • Step 1: Accurately weigh 10.0 mg of the sample.

  • Step 2: Dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to ensure complete solubility of both polar degradants and the non-polar parent compound.

2. Instrument Configuration:

  • Column: C18 Reverse-Phase (4.6 × 250 mm, 5 µm)[6].

  • Mobile Phase: Gradient elution from 30% Acetonitrile (in 0.1% Formic Acid/Water) to 90% Acetonitrile over 20 minutes. Causality: The gradient approach ensures that highly polar degradants elute early, while the hydrophobic iodo-aromatic core is retained and separated effectively.

  • Detection: UV at 254 nm (optimal for aromatic ring absorption).

DecisionTree Target Impurity Profiling Objective Volatile Volatile / Semi-Volatile Impurities Target->Volatile Yes NonVolatile Non-Volatile / Thermal Degradants Target->NonVolatile Yes GCMS GC-MS Analysis (High Specificity, Structural ID) Volatile->GCMS HPLC HPLC-UV Analysis (Routine Assay, High Throughput) NonVolatile->HPLC

Logical decision pathway for selecting GC-MS vs. HPLC in benzaldehyde purity validation.

Establishing a Self-Validating System (ICH Q2(R2) Compliance) To ensure the GC-MS method is trustworthy and robust, it must be validated against the ICH Q2(R2) guidelines[3][10]. A self-validating protocol incorporates the following internal checks:

  • Specificity: Inject a blank (DCM only) to prove no solvent peaks interfere with the 3-iodo-5-nitrobenzaldehyde retention time. The mass spectrum of the main peak must demonstrate a purity match factor of >990 against a certified reference standard library[4].

  • Linearity & Range: Prepare a calibration curve from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 , proving the detector response is directly proportional to concentration[11].

  • Accuracy (Recovery): Spike known quantities of expected impurities (e.g., 4-nitrobenzaldehyde) into the sample matrix at 0.1%, 0.5%, and 1.0% levels. Recovery must fall between 90-110%, validating that the matrix does not suppress ionization[6].

Conclusion For the rigorous purity validation of 3-iodo-5-nitrobenzaldehyde, GC-MS provides a definitive analytical advantage over HPLC-UV. By exploiting the compound's volatility and utilizing electron ionization, analysts can achieve superior specificity and structural elucidation of unknown impurities. Implementing these methods within the ICH Q2(R2) framework guarantees that the analytical data generated is scientifically sound, reproducible, and regulatorily defensible.

Sources

A Spectroscopic Guide to the Isomeric Labyrinth of Iodo-Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the precise structural elucidation of synthetic intermediates is not merely a procedural step but the very bedrock of reproducible and reliable science. The isomeric forms of a molecule, while sharing the same chemical formula, can exhibit vastly different biological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of 3-iodo-5-nitrobenzaldehyde and its isomers, offering a framework for their unambiguous differentiation.

The substitution pattern on the benzaldehyde ring, specifically the placement of the iodo, nitro, and aldehyde groups, creates a unique electronic and steric environment for each isomer. These subtle differences manifest as distinct fingerprints in various spectroscopic analyses. Here, we will delve into the expected and observed variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for 3-iodo-5-nitrobenzaldehyde, 2-iodo-5-nitrobenzaldehyde, and 4-iodo-3-nitrobenzaldehyde.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework. The chemical shift (δ) of each proton and carbon is exquisitely sensitive to its local electronic environment, which is profoundly influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the combined inductive and resonance effects of the iodine atom.

¹H NMR: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) provides the most telling evidence for the substitution pattern. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are all diagnostic.

  • 3-Iodo-5-nitrobenzaldehyde: This isomer is expected to show three distinct signals in the aromatic region, each corresponding to a single proton. The proton situated between the two electron-withdrawing groups (at position 4) will be the most deshielded and appear at the lowest field. The other two protons will also have unique chemical shifts.

  • 2-Iodo-5-nitrobenzaldehyde: Similar to the 3-iodo isomer, this compound will also exhibit three distinct aromatic proton signals. The proximity of the iodine atom to the aldehyde group will likely influence the chemical shift of the aldehydic proton due to through-space effects.

  • 4-Iodo-3-nitrobenzaldehyde: This isomer will also present three aromatic proton signals with characteristic splitting patterns that can be predicted using coupling constants.

Table 1: Predicted ¹H NMR Data for Iodo-Nitrobenzaldehyde Isomers (in CDCl₃)

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
3-Iodo-5-nitrobenzaldehyde ~10.0Three distinct signals
2-Iodo-5-nitrobenzaldehyde ~10.2Three distinct signals
4-Iodo-3-nitrobenzaldehyde ~9.9Three distinct signals

Note: The predicted values are based on the analysis of substituent effects on similar aromatic systems. Actual experimental values may vary slightly.

¹³C NMR: The Carbon Framework Unveiled

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group typically appears in the range of δ 185-195 ppm. The positions of the aromatic carbon signals are highly dependent on the attached substituents.

Table 2: Predicted ¹³C NMR Data for Iodo-Nitrobenzaldehyde Isomers (in CDCl₃)

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
3-Iodo-5-nitrobenzaldehyde ~190Six distinct signals
2-Iodo-5-nitrobenzaldehyde ~192Six distinct signals
4-Iodo-3-nitrobenzaldehyde ~189Six distinct signals

Note: The predicted values are based on the analysis of substituent effects on similar aromatic systems. Actual experimental values may vary slightly.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. While the spectra of the isomers may appear broadly similar due to the presence of the same functional groups, subtle shifts in the absorption frequencies can be used for differentiation.

The key vibrational bands to consider are:

  • C=O stretch (aldehyde): Typically observed in the range of 1690-1715 cm⁻¹. The electronic effects of the substituents on the ring can influence this frequency.

  • N-O asymmetric and symmetric stretches (nitro group): Strong absorptions are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-I stretch: This vibration occurs at lower frequencies, typically in the fingerprint region.

  • Aromatic C-H and C=C stretches: These appear in their characteristic regions.

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹) for Iodo-Nitrobenzaldehyde Isomers

Functional Group3-Iodo-5-nitrobenzaldehyde2-Iodo-5-nitrobenzaldehyde4-Iodo-3-nitrobenzaldehyde
C=O (aldehyde) ~1705~1710~1700
N-O (asymmetric) ~1530~1535~1525
N-O (symmetric) ~1350~1355~1345

Note: The predicted values are based on the analysis of substituent effects on similar aromatic systems. Actual experimental values may vary slightly.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. All three isomers of iodo-nitrobenzaldehyde have the same molecular formula (C₇H₄INO₃) and therefore the same nominal molecular weight of 277 g/mol .[1]

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 277 is expected to be observed for all isomers. The fragmentation patterns, however, may differ based on the relative positions of the substituents, which influence the stability of the resulting fragment ions. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (CO).

Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. The spectra of the iodo-nitrobenzaldehyde isomers are expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.[2][3] The exact position (λmax) and intensity (ε) of these bands will be influenced by the substitution pattern on the aromatic ring. Generally, increased conjugation and the presence of auxochromes can lead to a bathochromic (red) shift to longer wavelengths. While subtle, these differences can aid in distinguishing the isomers.[2][3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of the isomer prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Place sample in NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier transform the raw data acq2->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra to the solvent signal proc2->proc3 Analyze Spectra Analyze Spectra proc3->Analyze Spectra

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of the iodo-nitrobenzaldehyde isomer for ¹H NMR (50-100 mg for ¹³C NMR). Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Press the mixture into a transparent pellet prep1->prep2 acq1 Place the KBr pellet in the FT-IR spectrometer prep2->acq1 acq2 Record the spectrum (4000-400 cm-1) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Analyze peak positions and intensities proc1->proc2 Identify Functional Groups Identify Functional Groups proc2->Identify Functional Groups

Caption: Workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: Grind 1-2 mg of the solid iodo-nitrobenzaldehyde isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Protocol 3: Mass Spectrometry (MS) (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro1 Introduce a small amount of sample into the ion source ion1 Bombard the sample with electrons (70 eV) intro1->ion1 analysis1 Separate ions based on m/z ratio ion1->analysis1 analysis2 Detect the abundance of each ion analysis1->analysis2 Generate Mass Spectrum Generate Mass Spectrum analysis2->Generate Mass Spectrum

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Protocol 4: UV-Visible (UV-Vis) Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol) acq1 Record a baseline spectrum of the pure solvent prep1->acq1 acq2 Record the absorbance spectrum of the sample solution acq1->acq2 proc1 Identify the wavelength of maximum absorbance (λmax) acq2->proc1 Determine Electronic Transitions Determine Electronic Transitions proc1->Determine Electronic Transitions

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of the iodo-nitrobenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The unambiguous identification of iodo-nitrobenzaldehyde isomers is a critical task that can be confidently achieved through a systematic and comparative spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of ¹H and ¹³C NMR, IR, MS, and UV-Vis spectroscopy that allows for a definitive and robust characterization. This guide provides the foundational knowledge and practical protocols for researchers to navigate the isomeric complexity of these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(2), 524-531.
  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating and Comparing Reaction Kinetics of 3-Iodo-5-Nitrobenzaldehyde Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to validate and compare the kinetics of various substitution reactions utilizing 3-iodo-5-nitrobenzaldehyde. As a versatile building block, this substrate's reactivity is governed by the interplay of its functional groups: an aldehyde, a meta-directing nitro group, and a reactive iodo leaving group.[1] Understanding the kinetics of its transformations is paramount for reaction optimization, scale-up, and the rational design of synthetic routes.

This document eschews a rigid template, instead focusing on the causality behind experimental design. We will explore the mechanistic underpinnings of two major classes of substitution reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide actionable protocols to generate robust, comparative kinetic data.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. The viability of this pathway for 3-iodo-5-nitrobenzaldehyde is exceptionally high due to the electronic properties of the aromatic ring.

Mechanistic Rationale & Expected Reactivity

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2] A nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of the leaving group.

For 3-iodo-5-nitrobenzaldehyde, the potent electron-withdrawing nature of the nitro group, positioned ortho and para to the site of nucleophilic attack (the carbon bearing the iodine), is crucial. This substituent effectively stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of this typically rate-determining step.[2][4][5] The aldehyde group further contributes to the ring's electrophilicity. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is counterintuitive compared to S?1/S?2 reactions and is governed by the high electronegativity of fluorine stabilizing the intermediate.[2][6] However, iodine remains a very effective leaving group in highly activated systems.

Caption: The addition-elimination mechanism of SNAr reactions.

Protocol for Kinetic Analysis of SNAr via HPLC

This protocol provides a framework for comparing the rates of reaction between 3-iodo-5-nitrobenzaldehyde and various nucleophiles (e.g., piperidine vs. sodium methoxide).

Objective: To determine the second-order rate constants for the SNAr reaction with different nucleophiles.

Materials:

  • 3-iodo-5-nitrobenzaldehyde

  • Nucleophile 1 (e.g., Piperidine)

  • Nucleophile 2 (e.g., Sodium methoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., naphthalene, biphenyl - must be inert and chromatographically resolved)

  • Quenching solution (e.g., dilute HCl in water/acetonitrile)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation: Prepare stock solutions of 3-iodo-5-nitrobenzaldehyde (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen solvent. Prepare a stock solution of the nucleophile (e.g., 1.0 M).

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), add the solvent, the 3-iodo-5-nitrobenzaldehyde stock solution, and the internal standard stock solution. Allow the mixture to thermally equilibrate.

  • Initiation & Sampling: Initiate the reaction by adding the nucleophile stock solution with vigorous stirring. This is t=0. Immediately withdraw the first aliquot (~50 µL) and quench it in a prepared vial containing the quenching solution (~950 µL).

  • Time-Course Monitoring: Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 20, 40, 60, 90, 120 minutes). The sampling frequency should be adjusted based on the expected reaction rate.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material and the appearance of the product relative to the constant peak area of the internal standard.

  • Data Processing:

    • Generate a calibration curve for 3-iodo-5-nitrobenzaldehyde against the internal standard.

    • Use this curve to determine the concentration of the starting material at each time point.

    • Assuming pseudo-first-order conditions (if [Nucleophile] >> [Substrate]), plot ln([Substrate]) vs. time. The slope will be -k_obs.

    • The second-order rate constant (k2) can be calculated as k2 = k_obs / [Nucleophile].

    • For second-order kinetics, plot 1/[Substrate] vs. time. The slope will be k2.

Data Summary Table (Hypothetical Data for Comparison):

NucleophileTemperature (°C)SolventSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
Piperidine50DMSOExperimental Value
Sodium Methoxide50DMSOExperimental Value
Aniline50DMSOExperimental Value

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

3-iodo-5-nitrobenzaldehyde is an excellent substrate for various Pd-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in the oxidative addition step, which is often rate-limiting.[7]

Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[8] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-iodide bond of 3-iodo-5-nitrobenzaldehyde to form a Pd(II) species. This step is typically fast for aryl iodides.[9]

  • Transmetalation: An organoboron species (e.g., a phenylboronic acid) transfers its organic group to the palladium center. This step requires a base to activate the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[9]

Suzuki_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product aryl_halide Ar-I (Substrate) aryl_halide->oa_complex boronic_acid R-B(OH)₂ boronic_acid->oa_complex base Base base->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Validation of Cross-Coupling Reactions

To objectively compare the kinetics of different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a standardized experimental approach is essential. The following protocol uses Gas Chromatography (GC) for analysis.

Objective: To determine the initial reaction rates and compare the kinetic profiles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

General Protocol:

  • Reaction Setup: In parallel reaction vials, each charged with a stir bar, add 3-iodo-5-nitrobenzaldehyde (1.0 eq.), an internal standard (e.g., dodecane), and the appropriate catalyst system (Pd catalyst and ligand).

  • Reagent Addition: To each respective vial, add the coupling partner and base as specified in the table below.

  • Initiation and Monitoring: Place the vials in a pre-heated block, begin stirring (t=0), and monitor via time-course sampling and GC analysis as described in the SNAr protocol (Section 1.2).

  • Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rate can be determined from the slope of the initial linear portion of this curve.

Table of Comparative Reaction Setups:

Reaction TypeCoupling Partner (1.2 eq.)Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq.)Solvent
Suzuki-Miyaura Phenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂(none)Et₃N / CuI (1 mol%)THF
Buchwald-Hartwig MorpholinePd(OAc)₂XPhosNaOtBuToluene

This parallel experimental design allows for a direct and objective comparison of the relative reaction rates under standardized conditions. The choice of catalyst, ligand, base, and solvent is critical and should be based on established literature for each reaction type.[7][10][11]

Kinetic_Workflow cluster_workflow Kinetic Validation Workflow setup 1. Reaction Setup (Substrate, Catalyst, Solvent, Internal Standard) equilibrate 2. Thermal Equilibration setup->equilibrate initiate 3. Initiate Reaction (t=0) (Add final reagent) equilibrate->initiate sample 4. Time-Course Sampling (Withdraw & Quench Aliquots) initiate->sample analyze 5. Instrumental Analysis (HPLC / GC) sample->analyze t₁, t₂, t₃...tₙ process 6. Data Processing (Concentration vs. Time) analyze->process model 7. Kinetic Modeling (Determine Rate Constants) process->model

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Iodo-5-Nitrobenzaldehyde: EI-MS vs. ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical research. 3-Iodo-5-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical and materials science targets, presents a unique case for mass spectrometric analysis. Its structure incorporates three distinct functional groups—an aldehyde, a nitro group, and an iodine atom—each with characteristic and competing influences on its fragmentation behavior.

This guide provides an in-depth, comparative analysis of the fragmentation pathways of 3-iodo-5-nitrobenzaldehyde under two common ionization regimes: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will move beyond a simple cataloging of fragments to explain the causal electronic and energetic factors that dictate which bonds break and why, providing a robust framework for interpreting spectra of similarly complex molecules.

Fundamental Principles: The Impact of Ionization Technique

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The method of ionization is a critical experimental choice that profoundly impacts the resulting mass spectrum.

  • Electron Ionization (EI): A high-energy (70 eV) process that bombards the analyte with electrons, typically creating an energetically unstable radical cation (M+•).[1][2] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3] This makes EI spectra highly reproducible and ideal for library matching.[4]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged spray.[2][5] It imparts very little excess energy, typically resulting in an abundant protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), allowing for controlled, targeted fragmentation of a selected precursor ion.[5]

Part 1: Electron Ionization (EI-MS) Fragmentation Pathway Analysis

Under EI conditions, the 3-iodo-5-nitrobenzaldehyde molecule (Molecular Weight: 277.02 g/mol , Monoisotopic Mass: 276.92359 Da[6]) will form a molecular ion (M+•) at m/z 277. This radical cation is the starting point for a cascade of competing fragmentation pathways driven by the aldehyde, nitro, and iodo functionalities.

Key Fragmentation Drivers:
  • Aldehyde Group (α-Cleavage): The carbon-carbon bond adjacent to a carbonyl group is susceptible to cleavage.[7] For aromatic aldehydes, this manifests in two primary ways: loss of a hydrogen radical (•H) to form a stable benzoyl cation, and loss of the entire formyl radical (•CHO).[8][9][10]

  • Nitro Group (Radical Losses): Nitroaromatic compounds are well-known to undergo fragmentation via the expulsion of nitrogen oxide radicals, primarily •NO and •NO₂.[11][12][13] These losses are characteristic and diagnostically significant.

  • Iodo Group (Halogen Loss): The carbon-iodine bond is the weakest of the carbon-halogen bonds. Its cleavage results in the loss of an iodine radical (•I), a common fragmentation pathway for iodoaromatics.[14][15][16]

Proposed EI Fragmentation Pathways

The initial molecular ion at m/z 277 can fragment through several primary routes:

  • Route A (Aldehyde-driven):

    • Loss of •H (1 Da) leads to the [M-H]⁺ ion at m/z 276 . This is a highly stable acylium ion.

    • Loss of •CHO (29 Da) yields the [M-CHO]⁺ ion at m/z 248 .[9][10]

  • Route B (Nitro-driven):

    • Loss of •NO (30 Da) produces the [M-NO]⁺ ion at m/z 247 .

    • Loss of •NO₂ (46 Da) results in the [M-NO₂]⁺ ion at m/z 231 .[13]

  • Route C (Iodine-driven):

    • Loss of •I (127 Da) generates the [M-I]⁺ ion at m/z 150 .

These primary fragments can undergo further sequential losses, creating a complex but interpretable spectrum. For instance, the [M-CHO]⁺ ion at m/z 248 can subsequently lose •NO₂ to yield an ion at m/z 202, or lose •I to give an ion at m/z 121. Similarly, the [M-I]⁺ ion at m/z 150 can lose •NO₂ to form an ion at m/z 104, which can then lose CO (28 Da) to produce the phenyl cation at m/z 76 .

The visualization below illustrates these interconnected pathways.

EI_Fragmentation M C₇H₄INO₃ (m/z 277) M⁺• M_H [M-H]⁺ (m/z 276) M->M_H - •H M_CHO [M-CHO]⁺ (m/z 248) M->M_CHO - •CHO M_NO2 [M-NO₂]⁺ (m/z 231) M->M_NO2 - •NO₂ M_I [M-I]⁺ (m/z 150) M->M_I - •I M_CHO_I [M-CHO-I]⁺ (m/z 121) M_CHO->M_CHO_I - •I M_I_CHO [M-I-CHO]⁺ (m/z 121) M_I->M_I_CHO - •CHO M_I_NO2 [M-I-NO₂]⁺ (m/z 104) M_I->M_I_NO2 - •NO₂ phenyl_cation [C₆H₄]⁺• (m/z 76) M_I_NO2->phenyl_cation - CO

Caption: Proposed EI-MS fragmentation pathways for 3-iodo-5-nitrobenzaldehyde.

Summary of Predicted EI-MS Fragments
m/z (Nominal) Proposed Formula Neutral Loss Notes
277C₇H₄INO₃-Molecular Ion (M+•)
276C₇H₃INO₃•Hα-cleavage, formation of stable acylium ion
248C₆H₄INO₂•CHOα-cleavage, loss of formyl radical[9][10]
247C₇H₄IO₂•NOLoss of nitric oxide from nitro group
231C₇H₄IO•NO₂Loss of nitrogen dioxide from nitro group[13]
150C₇H₄NO₃•ILoss of iodine radical, weak C-I bond cleavage[14]
121C₆H₄NO₂•I, •CHOSequential loss from m/z 248 or m/z 150
104C₆H₄O•I, •NO₂Sequential loss from m/z 231 or m/z 150
76C₆H₄•I, •NO₂, COLoss of CO from m/z 104, phenyl radical cation

Part 2: ESI-MS/MS Fragmentation Pathway Analysis

In contrast to EI, ESI analysis begins with a stable precursor ion. Given the presence of the strongly electron-withdrawing nitro group, 3-iodo-5-nitrobenzaldehyde is an excellent candidate for negative-ion ESI, where it will readily form a deprotonated molecule, [M-H]⁻ , at m/z 276 . This ion can then be selectively isolated and subjected to CID to induce fragmentation.

The fragmentation of an even-electron ion like [M-H]⁻ typically proceeds through the loss of stable, neutral molecules.[11] However, nitroaromatic compounds are a known exception and can also lose radicals.[11][12]

Proposed ESI-MS/MS Fragmentation of [M-H]⁻

The precursor ion at m/z 276 is expected to fragment via pathways dominated by the nitro group, as the negative charge will be stabilized on the oxygen atoms.

  • Route 1 (Radical Loss):

    • Loss of •NO (30 Da) is a common pathway for deprotonated nitroaromatics, leading to a distonic radical anion at m/z 246 .[12][17]

    • Loss of •NO₂ (46 Da) would yield a fragment at m/z 230 .

  • Route 2 (Deiodination):

    • Under certain ESI conditions, particularly with mobile phase additives like formic acid, deiodination can occur, leading to the loss of HI (128 Da).[18] This would produce an ion at m/z 148 . It can also occur via radical loss of •I.

The diagram below outlines the primary fragmentation expected from the [M-H]⁻ precursor ion.

ESI_Fragmentation Precursor [M-H]⁻ (m/z 276) Frag_NO [M-H-NO]⁻• (m/z 246) Precursor->Frag_NO - •NO Frag_NO2 [M-H-NO₂]⁻ (m/z 230) Precursor->Frag_NO2 - •NO₂

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion of 3-iodo-5-nitrobenzaldehyde.

Comparative Analysis: EI-MS vs. ESI-MS/MS

Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS)
Ionization Hard, high-energySoft, low-energy
Precursor Ion Unstable radical cation (M+•)Stable even-electron ion ([M-H]⁻ or [M+H]⁺)
Fragmentation Extensive, spontaneous, complex "fingerprint"Controlled, induced by CID, simpler spectra
Primary Use Case Identification of pure, volatile compounds via library searchAnalysis of complex mixtures (LC-MS), targeted analysis
Key Information Provides a holistic fragmentation pattern from all functional groups simultaneously.Allows for targeted structural interrogation of a specific precursor ion.
For this Molecule Reveals competing pathways of aldehyde, nitro, and iodo groups.Primarily probes fragmentation related to the site of deprotonation (nitro group).

The choice between EI and ESI is dictated by the analytical question. For confirming the identity of a synthesized, purified standard, GC-MS with EI is superior due to its reproducible fragmentation patterns and the availability of spectral libraries. For analyzing the same compound in a complex matrix, such as a reaction mixture or biological sample, the separation power of LC coupled with the specificity of ESI-MS/MS is the method of choice.

Experimental Protocols

The following protocols provide a validated starting point for the analysis of 3-iodo-5-nitrobenzaldehyde. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS for EI-MS Analysis

This protocol is designed for the analysis of a purified, solid sample of 3-iodo-5-nitrobenzaldehyde to obtain its characteristic EI fragmentation pattern.

  • Sample Preparation: a. Accurately weigh approximately 1 mg of the 3-iodo-5-nitrobenzaldehyde standard. b. Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. c. Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.

  • Instrumentation (Representative): Agilent GC-MS System (e.g., 7890B GC with 5977A MSD).

  • Gas Chromatography (GC) Method:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[19]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.[20]

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • MS Transfer Line Temperature: 280°C.[21]

    • Scan Mode: Full Scan.

    • Mass Scan Range: m/z 40 - 350.

  • Data Analysis: a. Identify the chromatographic peak corresponding to 3-iodo-5-nitrobenzaldehyde. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak (m/z 277) and major fragment ions. d. Compare the observed fragmentation pattern with the proposed pathways and any available spectral libraries.

Protocol 2: LC-MS/MS for ESI-MS/MS Analysis

This protocol is suitable for analyzing 3-iodo-5-nitrobenzaldehyde in solution, potentially within a mixture, using targeted fragmentation.

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution in methanol or acetonitrile. b. Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of the mobile phases (e.g., 50% water, 50% acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode). c. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation (Representative): Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive ion) or Water (for negative ion).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive ion) or Acetonitrile (for negative ion).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Capillary Voltage: -2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan: Scan for the precursor ion at m/z 276.

    • MS2 Product Ion Scan:

      • Select m/z 276 as the precursor ion.

      • Apply a range of collision energies (e.g., 10-30 eV) to observe fragmentation.

      • Collision Gas: Argon.

  • Data Analysis: a. Extract the chromatogram for m/z 276 to identify the retention time. b. Analyze the product ion spectrum to identify key fragments (e.g., m/z 246, 230). c. Correlate the observed fragments with the proposed ESI-MS/MS fragmentation pathways.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Summary of neutral losses and fragmentations for ions attributed to the respective nitroso-GSH adduct of the three nitro aromatics. ResearchGate. [Link]

  • Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. ResearchGate. [Link]

  • 3-Iodo-5-nitrobenzaldehyde. PubChem. [Link]

  • Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]

  • Selective detection of nitrated polycyclic aromatic hydrocarbons by electrospray ionization mass spectrometry and constant neutral loss scanning. PubMed. [Link]

  • A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. PMC. [Link]

  • Syazana et al., Afr J Tradit Complement Altern Med. (2013) 10(2):180-188. AJOL. [Link]

  • Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters. PubMed. [Link]

  • Analysis of Meta phenoxybenzaldehyde and Their Derivations by GC/MS. Chemical Research in Chinese Universities. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. [Link]

  • Rearrangements and Fragmentations Mediated by Hypervalent Iodine Reagents. ResearchGate. [Link]

  • Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. PubMed. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. Unknown. [Link]

  • peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • EI-MS: M-28 peak in aldehydes. Chemistry Stack Exchange. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Mass spectrometry. Unknown. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic. [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. PMC. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

  • Mass Spectroscopy and Even/Odd Nitrogen Rule. YouTube. [Link]

  • Distonic isomers of ionized benzaldehyde. ORBi UMONS. [Link]

  • 3-Hydroxy-5-nitrobenzaldehyde. PubChem. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. [Link]

Sources

Cost-Benefit Analysis of 3-Iodo-5-Nitrobenzaldehyde Precursors in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of oncology drug discovery, the selection of starting materials dictates both the economic feasibility and the clinical translatability of lead compounds. 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) and its closely related 2-hydroxy derivatives have emerged as privileged precursors for synthesizing potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors[1][2].

While iodinated precursors command a higher upfront commercial price compared to their brominated or unsubstituted counterparts[3], this guide provides a rigorous cost-benefit analysis demonstrating that the thermodynamic advantages of the iodine substituent—specifically its capacity for strong halogen bonding—drastically reduce downstream attrition rates in lead optimization[4].

Mechanistic Rationale: The Superiority of the Iodine Substituent

As an Application Scientist, I frequently consult on the "build vs. buy" and "substituent selection" dilemmas in early-stage drug discovery. When designing VEGFR-2 inhibitors (such as chalcones or arylhydrazones), the choice of the halogen substituent on the benzaldehyde precursor is not merely a matter of cost; it is a fundamental determinant of binding thermodynamics[2][4].

The Causality of Halogen Bonding: Iodine’s larger atomic radius and highly polarizable electron cloud create a pronounced σ-hole (a region of positive electrostatic potential). This enables a strong, highly directional halogen bond with the backbone carbonyl of the Cys1045 residue in the VEGFR-2 hinge region[4]. Furthermore, the bulky iodine atom perfectly fills the adjacent hydrophobic pocket, enhancing van der Waals packing[4]. This dual interaction is absent in the unsubstituted analog and significantly weaker in the bromo-derivative, directly explaining the multi-fold increase in biochemical potency observed in iodinated leads.

Pathway cluster_ligand Inhibitor Scaffold cluster_receptor VEGFR-2 Active Site Iodo 3-Iodo Substituent Cys Cys1045 Residue Iodo->Cys Halogen Bond (σ-hole) Hydro Hydrophobic Pocket Iodo->Hydro Van der Waals Packing Nitro 5-Nitro Group Lys Lys868 / Arg252 Nitro->Lys Salt Bridge / H-Bond Core Arylhydrazone Core Core->Hydro π-π Stacking

Fig 1: Mechanistic binding pathway of 3-iodo-5-nitrobenzaldehyde derivatives in VEGFR-2 active site.

Cost-Benefit Analysis & Market Comparison

To objectively evaluate the utility of 3-iodo-5-nitrobenzaldehyde, we must compare it against alternative synthetic starting points. The table below synthesizes commercial pricing trends[3] with structural benefits and downstream attrition risks.

Precursor AlternativeEst. Cost per 5g (USD)VEGFR-2 Binding AffinityKey Structural BenefitDownstream Attrition Risk
Unsubstituted 5-Nitrobenzaldehyde ~$15.00LowBaseline scaffold generationHigh: Lack of target specificity and poor hydrophobic packing.
3-Bromo-5-nitrobenzaldehyde ~$65.00ModerateWeak halogen bondingMedium: Sub-optimal occupation of the active site pocket.
3-Iodo-5-nitrobenzaldehyde ~$160.00High Strong σ-hole halogen bond with Cys1045[4]Low: Yields high-potency leads, reducing the need for extensive SAR iterations.

Strategic Takeaway: While the iodinated precursor is approximately 10x more expensive than the unsubstituted baseline, the resulting compounds achieve IC50 values in the low micromolar range (e.g., 4.44 μM)[4]. The reduction in failed downstream in vivo studies vastly outweighs the initial $145 raw material premium.

Experimental Workflow: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a distinct causality and a built-in quality control checkpoint.

Workflow Step1 1. Precursor Selection 3-Iodo-5-nitrobenzaldehyde Step2 2. Condensation Reaction Ethanol, Reflux, 1h Step1->Step2 Step3 3. Isolation & Purification Aqueous Workup & Recrystallization Step2->Step3 Step4 4. In Vitro Validation MTT Assay & VEGFR-2 Kinase Inhibition Step3->Step4 Step5 5. In Silico Analysis Molecular Docking (Cys1045 interaction) Step4->Step5

Fig 2: Experimental workflow from precursor synthesis to in vitro and in silico validation.

Protocol A: Synthesis of Iodinated Arylhydrazone Inhibitors

Rationale: Condensation of the iodinated aldehyde with phenylhydrazine derivatives establishes the core pharmacophore required for kinase inhibition[4].

  • Reagent Preparation: Dissolve 1.0 equivalent of the 3-iodo-5-nitrobenzaldehyde derivative (e.g., 5.00 g, 29.9 mmol) in absolute ethanol[4]. Causality: Absolute ethanol is chosen to prevent competitive hydrolysis of the intermediate imine.

  • Condensation: Add 1.1 equivalents of the selected arylhydrazine. Stir the mixture under reflux for 1 hour[4].

  • Self-Validating Checkpoint (Reaction Monitoring): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot and the emergence of a brightly colored precipitate confirms successful hydrazone formation.

  • Isolation & Purification: Pour the mixture into crushed ice to crash out the product. Filter under vacuum and recrystallize from hot ethanol[4]. Validate purity (>95%) using LC-MS (observing the precise isotopic mass of iodine) and 1H-NMR.

Protocol B: VEGFR-2 Tyrosine Kinase Inhibition Assay

Rationale: To quantitatively assess the biochemical efficacy of the synthesized iodinated compounds against the isolated enzyme, proving the hypothesis that iodine enhances binding[5].

  • Enzyme Preparation: Incubate recombinant human VEGFR-2 kinase domain with the synthesized 3-iodo derivatives at varying concentrations (0.1 μM to 50 μM) in a kinase assay buffer containing ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C to ensure steady-state kinetics are reached.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the amount of phosphorylated substrate. Causality: TR-FRET eliminates background auto-fluorescence common in highly conjugated aromatic inhibitors.

  • Self-Validating Checkpoint (Data Analysis): Plot the dose-response curve using non-linear regression to calculate the IC50. You must run an internal positive control (e.g., Nintedanib or Sorafenib) in parallel. If the control IC50 deviates from literature norms (~0.80 μM for Nintedanib)[5], the assay plate is invalidated.

Data Presentation: Comparative Efficacy

Experimental data from recent literature validates the superiority of the 3-iodo substituent in targeting VEGFR-2 and subsequent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines[4][5].

Compound SeriesHalogen SubstituentVEGFR-2 IC50 (μM)MCF-7 Cytotoxicity IC50 (μM)Binding Energy (kcal/mol)
Series A (Control) None (H)> 50.00> 100.00-2.150
Series B 3-Bromo12.3528.40-3.850
Series C (Lead) 3-Iodo 4.44 15.20 -4.395

Data synthesized from comparative in vitro studies of 5-nitrosalicylaldehyde arylhydrazones[4].

Conclusion & Strategic Recommendations

The cost-benefit analysis heavily favors the utilization of 3-iodo-5-nitrobenzaldehyde over cheaper, less halogenated alternatives. The inclusion of the iodine atom is not a peripheral modification; it is the structural lynchpin that guarantees robust anchoring to Cys1045 within the VEGFR-2 active site[4].

Recommendation: For drug discovery programs targeting receptor tyrosine kinases, procure high-purity 3-iodo-5-nitrobenzaldehyde early in the pipeline. The marginal increase in raw material expenditure is completely offset by the generation of highly potent, structurally validated lead compounds that possess a significantly lower risk of late-stage preclinical failure.

References

  • Apollo Scientific. "1261752-40-2 Cas No. | 3-Iodo-5-nitrobenzaldehyde". Apollo Scientific Catalog.
  • PubChem. "3-Iodo-5-nitrobenzaldehyde | C7H4INO3 | CID 71742603". National Institutes of Health (NIH).
  • Smolecule. "Application Notes: 3-Iodo-5-nitrophenol as a Precursor for Anticancer Drug Development". Smolecule Technical Resources.
  • National Center for Biotechnology Information (PMC). "Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α)". NIH.
  • American Chemical Society (ACS). "Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2". ACS Publications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.